molecular formula C21H30O3 B588441 Deoxycorticosterone-d8

Deoxycorticosterone-d8

Numéro de catalogue: B588441
Poids moléculaire: 338.5 g/mol
Clé InChI: ZESRJSPZRDMNHY-JRMIWGODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-Deoxy Corticosterone-d8 (CAS 55487-63-3) is a deuterium-labeled analog of 11-Deoxycorticosterone (DOC), a steroid hormone endogenously produced by the adrenal gland . This compound possesses significant mineralocorticoid activity and acts as a key biochemical precursor in the steroidogenesis pathway to aldosterone . The incorporation of eight deuterium atoms (D8) creates a stable isotope-labeled tracer, making it an essential internal standard for precise quantitative analysis in Liquid Chromatography-Mass Spectrometry (LC-MS) applications, thereby improving the accuracy of analytical methods in research . In investigative studies, 11-Deoxy Corticosterone-d8 serves as a critical tool for elucidating the pharmacokinetic and metabolic profiles of the native compound . DOC, the unlabeled hormone, is a potent mineralocorticoid that regulates electrolytes by stimulating sodium retention and potassium excretion in the kidneys . It is synthesized from progesterone via the enzyme 21-hydroxylase and is primarily secreted under the control of ACTH . Researchers utilize the deuterated form to study various physiological and pathophysiological processes, including the role of DOC in hypertension associated with conditions like 11-β hydroxylase deficiency, where its accumulation leads to salt retention and hypokalemia . This product is provided as a solid and is recommended for storage in a refrigerator (2-8°C) to ensure long-term stability . 11-Deoxy Corticosterone-d8 is intended for use in laboratory research only and is not approved for diagnostic, therapeutic, or any human use. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRJSPZRDMNHY-JRMIWGODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Deoxycorticosterone-d8: A Technical Guide for Quantitative Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone-d8 (d8-DOC) is the deuterium-labeled analogue of Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal glands.[1] In the field of biomedical and pharmaceutical research, d8-DOC serves a critical role as an internal standard for the precise quantification of its endogenous, unlabeled counterpart, Deoxycorticosterone.[1] This is particularly vital in studies involving the diagnosis and monitoring of conditions such as congenital adrenal hyperplasia and in pharmacokinetic research. The use of a stable isotope-labeled internal standard like d8-DOC is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte of interest throughout sample preparation and analysis, correcting for variations and enhancing the accuracy and precision of the results. This guide provides an in-depth overview of the properties of this compound and its application in research, with a focus on experimental protocols and data presentation for professionals in the field.

Physicochemical Properties of this compound

This compound is structurally identical to Deoxycorticosterone, with the exception of eight hydrogen atoms being replaced by their heavier isotope, deuterium. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification.

PropertyValue
Molecular FormulaC₂₁H₂₂D₈O₃
Molecular Weight~338.51 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol and acetonitrile

Primary Use in Research: An Internal Standard for Mass Spectrometry

The principal application of this compound in a research setting is as an internal standard for the quantitative analysis of Deoxycorticosterone in biological matrices such as plasma, serum, and tissue homogenates. The analytical technique of choice for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rationale for using a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. Since this compound has nearly identical chemical and physical properties to the native Deoxycorticosterone, it behaves similarly during sample extraction, chromatography, and ionization. However, due to its higher mass, it is distinguishable by the mass spectrometer. By adding a known amount of d8-DOC to a sample, the ratio of the signal from the endogenous DOC to the signal from the d8-DOC can be used to accurately calculate the concentration of the endogenous analyte, thereby compensating for any sample loss or matrix effects during the analytical process.

Experimental Protocol: Quantification of Deoxycorticosterone in Human Plasma by LC-MS/MS

The following is a representative protocol for the analysis of Deoxycorticosterone using this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is a common technique for the cleanup of biological samples prior to LC-MS/MS analysis.

  • Spiking: To 200 µL of human plasma, add a known amount of this compound working solution (e.g., 10 ng/mL in methanol).

  • Dilution: Dilute the sample with 200 µL of water containing 0.1% formic acid.

  • Extraction: Load the diluted sample onto a 96-well supported liquid extraction plate. Allow the sample to absorb for 5 minutes.

  • Elution: Elute the analytes with a suitable organic solvent, such as a mixture of dichloromethane and isopropanol (98:2 v/v).

  • Evaporation: Dry the eluate under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Liquid Chromatography
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used for steroid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analytes from matrix components. A representative gradient is as follows:

    • 0-1 min: 35% B

    • 1-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12.1-15 min: Return to 35% B for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Tandem Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions are specific mass-to-charge (m/z) ratios of a precursor ion and its corresponding product ion after fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Deoxycorticosterone331.2109.125
Deoxycorticosterone331.297.130
This compound 339.2 112.1 25
This compound 339.2 100.1 30

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The results of the quantitative analysis are typically presented in a calibration curve, where the ratio of the peak area of Deoxycorticosterone to the peak area of this compound is plotted against the concentration of the calibration standards. The concentration of Deoxycorticosterone in unknown samples is then determined by interpolating their peak area ratios on this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Deoxycorticosterone using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Dilution Dilution Spike_IS->Dilution SLE Supported Liquid Extraction (SLE) Dilution->SLE Evaporation Evaporation SLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Deoxycorticosterone Calibration_Curve->Quantification

A diagram illustrating the experimental workflow for Deoxycorticosterone quantification.
Signaling Pathway Context: Deoxycorticosterone's Role

While this compound itself is not biologically active, it is used to quantify the endogenous Deoxycorticosterone, which is a precursor in the mineralocorticoid synthesis pathway. Understanding this pathway provides context for the importance of accurate quantification.

signaling_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC Deoxycorticosterone (DOC) Progesterone->DOC 21-hydroxylase Corticosterone Corticosterone DOC->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase

A simplified diagram of the mineralocorticoid synthesis pathway highlighting Deoxycorticosterone.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Deoxycorticosterone in biological samples. Its use as an internal standard in LC-MS/MS methods ensures high-quality data, which is fundamental for advancing our understanding of steroid metabolism and its role in health and disease. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and reliable quantitative assays in a research or clinical setting.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Deoxycorticosterone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and isotopic labeling of Deoxycorticosterone-d8, a crucial tool in biomedical research and drug development. This guide details the probable synthetic methodologies, isotopic labeling strategies, and the biological signaling pathways of its non-labeled analogue, deoxycorticosterone. The information presented is intended to provide a foundational understanding for researchers and professionals working with isotopically labeled steroids.

Introduction to Deoxycorticosterone and its Deuterated Analog

Deoxycorticosterone (DOC) is a steroid hormone produced by the adrenal gland. It is a precursor to aldosterone and possesses mineralocorticoid activity, playing a role in the regulation of electrolyte and water balance.[1] Its deuterated form, this compound (DOC-d8), is a stable isotope-labeled internal standard used for accurate quantification of deoxycorticosterone in biological samples by mass spectrometry.[2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer for metabolic studies and pharmacokinetic analyses.[3]

The commercially available this compound has the chemical formula C₂₁H₂₂D₈O₃ and the CAS number 55487-63-3.[4] The IUPAC name, (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one, reveals the specific positions of the eight deuterium atoms.[5]

Synthesis and Isotopic Labeling of this compound

While specific proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible and widely utilized method for introducing deuterium at the specified positions is through base-catalyzed hydrogen-deuterium exchange . This method is effective for protons on carbon atoms adjacent to carbonyl groups (alpha-protons) and in allylic positions, as these protons are sufficiently acidic to be removed by a base and replaced by deuterium from a deuterated solvent.[6]

The locations of deuteration in this compound (positions 2, 4, 6, 17, and 21) are all susceptible to this type of exchange.

Proposed Experimental Protocol

The following is a generalized experimental protocol extrapolated from standard procedures for base-catalyzed deuteration of keto-steroids.

Objective: To synthesize this compound by exchanging specific protons of Deoxycorticosterone with deuterium.

Materials:

  • Deoxycorticosterone

  • Deuterated methanol (MeOD) or deuterated ethanol (EtOD)

  • Sodium deuteroxide (NaOD) in D₂O or Sodium methoxide (NaOMe) in MeOD

  • Deuterium oxide (D₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Deoxycorticosterone in a deuterated alcohol such as MeOD.

  • Base Addition: Add a solution of a strong base in a deuterated solvent, for example, NaOD in D₂O or NaOMe in MeOD, to the steroid solution. The base will catalyze the enolization and subsequent deuterium exchange at the acidic positions.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a prolonged period (e.g., 24-72 hours) to ensure maximum deuterium incorporation. The progress of the reaction can be monitored by techniques like LC-MS to check for the desired mass shift.

  • Neutralization and Quenching: Carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) and then quench with D₂O.

  • Extraction: Extract the product from the aqueous/alcoholic solution using an organic solvent like ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with D₂O to remove any remaining exchangeable non-deuterated protons, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and then evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Data
ParameterExpected ValueNotes
Chemical Yield 50-80%Yields can vary depending on the reaction scale, purity of reagents, and optimization of reaction conditions.
Isotopic Purity >98%High isotopic purity is crucial for its use as an internal standard. This is typically achieved through the use of highly enriched deuterated solvents and reagents, and multiple exchange cycles if necessary.
Chemical Purity >95% (HPLC)Chemical purity is essential to avoid interference in analytical applications. Purification by chromatography is a standard final step.[5]

Deoxycorticosterone Signaling Pathway

Deoxycorticosterone primarily exerts its biological effects through the mineralocorticoid receptor (MR) , a member of the nuclear receptor superfamily.[7] The classical signaling pathway is genomic, involving the regulation of gene expression.

Deoxycorticosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOC Deoxycorticosterone (DOC) MR Mineralocorticoid Receptor (MR) DOC->MR Binding DOC_MR_complex DOC-MR Complex HSP Heat Shock Proteins (HSP) MR_HSP_complex MR-HSP Complex Dimerization Dimerized DOC-MR Complex DOC_MR_complex->Dimerization Dimerization MR_HSP_complex->MR Dissociation MRE Mineralocorticoid Response Element (MRE) on DNA Dimerization->MRE Binding Transcription Transcription MRE->Transcription Activation mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translation in Cytoplasm Biological_Effects Biological Effects (e.g., Na+ reabsorption) Translation->Biological_Effects

References

Physicochemical properties of Deoxycorticosterone-d8 for analytical use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Deoxycorticosterone-d8 (DOC-d8), its application as an internal standard in analytical methodologies, and the relevant biological pathways of its non-labeled counterpart, Deoxycorticosterone (DOC). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing DOC-d8 in their work.

Physicochemical Properties

This compound is a deuterated form of Deoxycorticosterone, a steroid hormone with mineralocorticoid activity.[1][2] The incorporation of deuterium atoms results in a higher molecular weight compared to the endogenous compound, making it an ideal internal standard for quantification by mass spectrometry.[1] Its physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₁H₂₂D₈O₃[3]
Molecular Weight 338.51 g/mol [3]
Exact Mass 338.2697[4]
CAS Number 55487-63-3[3]
Appearance White to off-white solid[1]
Purity >95% (HPLC)[4]
Storage Temperature -20°C or 2-8°C (long-term)[1][5]
Solubility Soluble in acetonitrile, methanol, and DMSO. Insoluble in water.[6]

Analytical Use and Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Deoxycorticosterone in biological matrices such as serum and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] The co-elution of the deuterated standard with the native analyte allows for correction of variations in sample preparation and instrument response.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting steroids from serum or plasma is liquid-liquid extraction (LLE). The following is a representative protocol.

  • Sample Aliquoting : Pipette 300 µL of serum or plasma (calibrator, quality control, or unknown sample) into a clean glass tube.[8]

  • Internal Standard Spiking : Add 50 µL of a working solution of this compound in methanol to each tube.[8]

  • Extraction : Add 1.5 mL of methyl tert-butyl ether (MTBE), vortex, and rock the tubes for 15 minutes.[9]

  • Centrifugation : Centrifuge the tubes at 2000 x g for 10 minutes to separate the organic and aqueous layers.[9]

  • Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.[9]

  • Reconstitution : Reconstitute the dried extract in 100 µL of a methanol/water mixture (e.g., 50:50, v/v) and vortex briefly before analysis.[8][9]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add DOC-d8 Internal Standard sample->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Quantification ms->data

Caption: Workflow for the analysis of Deoxycorticosterone using DOC-d8.

LC-MS/MS Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of Deoxycorticosterone. The parameters for this compound would be identical for the chromatographic separation, with a mass shift in the MS/MS detection.

Table 2: Representative LC-MS/MS Parameters for Deoxycorticosterone Analysis

ParameterTypical Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
MS System Triple quadrupole mass spectrometer
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (DOC) m/z 331.2 → 109.1 (Quantifier), m/z 331.2 → 97.1 (Qualifier)
MRM Transition (DOC-d8) m/z 339.3 → 112.1 (Predicted Quantifier)

Note: The MRM transition for DOC-d8 is predicted based on the mass shift from deuterium labeling and may require empirical optimization.

Biological Context: Mineralocorticoid Receptor Signaling

Deoxycorticosterone is a steroid hormone that acts as a potent agonist of the mineralocorticoid receptor (MR).[1][2] The signaling pathway initiated by the binding of a mineralocorticoid like Deoxycorticosterone to its receptor is crucial for regulating electrolyte and water balance.

Upon entering a target cell, Deoxycorticosterone binds to the mineralocorticoid receptor in the cytoplasm, which is complexed with heat shock proteins (HSPs).[5][10] This binding induces a conformational change in the receptor, leading to the dissociation of the HSPs.[10] The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[4][5] This interaction modulates the transcription of genes involved in ion and water transport, such as the epithelial sodium channel (ENaC).[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOC Deoxycorticosterone (DOC) MR_HSP MR + HSPs DOC->MR_HSP Binds MR_DOC Activated MR-DOC Complex MR_HSP->MR_DOC Conformational Change HSPs HSPs MR_HSP->HSPs Dissociation MR_DOC_dimer MR-DOC Dimer MR_DOC->MR_DOC_dimer Dimerization MR_DOC->MR_DOC_dimer Translocation HRE Hormone Response Element (HRE) MR_DOC_dimer->HRE Binds Gene Target Gene Transcription HRE->Gene Modulates

Caption: Mineralocorticoid receptor (MR) signaling pathway.

Conclusion

This compound is an essential tool for the accurate and precise quantification of endogenous Deoxycorticosterone in biological samples. Its well-defined physicochemical properties and predictable behavior in analytical systems make it a reliable internal standard for LC-MS/MS applications. A thorough understanding of its properties, coupled with optimized analytical protocols and an appreciation of the biological context of mineralocorticoid signaling, enables researchers to generate high-quality, reproducible data in their studies.

References

Deoxycorticosterone-d8 Certificate of Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for a deuterated standard like Deoxycorticosterone-d8 is more than a quality control document; it is a foundational pillar for experimental accuracy and data integrity. This in-depth guide explains the critical components of a this compound CoA, providing detailed experimental methodologies for the key analytical tests cited and visualizing complex information for enhanced comprehension.

This compound is the deuterium-labeled form of Deoxycorticosterone (DOC), a steroid hormone and a precursor to aldosterone. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of its unlabeled counterpart in biological matrices. The CoA provides the essential data to ensure the suitability of a specific lot of this standard for its intended research application.

Understanding the Certificate of Analysis

A Certificate of Analysis for this compound typically presents a summary of the physical and chemical properties of a specific batch. Key quantitative data are summarized below, followed by detailed explanations of the methodologies used to obtain these results.

Summary of Analytical Data

The following tables provide a representative summary of the quantitative data found on a this compound Certificate of Analysis.

Physical and Chemical Properties
Parameter Specification
Molecular FormulaC₂₁H₂₂D₈O₃
Molecular Weight338.51 g/mol
AppearanceWhite to off-white solid
Storage Temperature2-8°C
Analytical Data
Test Result
Chemical Purity (by HPLC)≥98%
Identity (by ¹H NMR)Conforms to structure
Identity (by Mass Spectrometry)Conforms to structure
Isotopic Enrichment (by Mass Spectrometry)≥98%
Isotopic Distributiond₀-d₇ levels reported

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of the standard procedures used in the quality control of deuterated steroid reference standards.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound lot by separating it from any unlabeled Deoxycorticosterone and other structurally related impurities.

Methodology:

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for steroid analysis.

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, or methanol and water, often with a small amount of an acid modifier like 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A typical gradient might start at a lower concentration of Solvent B, gradually increasing to a higher concentration to elute the more nonpolar compounds. For example:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 1

The Indispensable Anchor: A Technical Guide to the Historical Development of Deuterated Steroids as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of steroid hormones is paramount in numerous fields, from clinical diagnostics to pharmaceutical development. The journey to achieving the high levels of precision and accuracy required has been a long one, marked by significant technological advancements. Central to this progress is the use of deuterated steroids as internal standards in mass spectrometry-based methods. This technical guide delves into the historical development of this crucial analytical tool, providing an in-depth look at the methodologies, data, and workflows that have established deuterated steroids as the gold standard for steroid quantification.

From Radioisotopes to Stable Isotopes: A Paradigm Shift in Steroid Analysis

The early days of steroid analysis were dominated by techniques like radioimmunoassays (RIAs). While revolutionary for their time, RIAs were often hampered by issues of cross-reactivity with structurally similar steroids, leading to a lack of specificity. The advent of mass spectrometry (MS) coupled with chromatography, particularly gas chromatography (GC-MS), in the 1960s offered a significant leap forward in specificity.[1][2] However, the full potential of MS for quantitative analysis was unlocked with the introduction of the isotope dilution mass spectrometry (IDMS) technique.

Initially, radioactive isotopes were used as tracers. However, the associated safety concerns and handling complexities spurred the search for stable, non-radioactive alternatives. Deuterium (²H), a stable isotope of hydrogen, emerged as a prime candidate. By the 1970s and 1980s, researchers began to explore the synthesis and application of deuterium-labeled steroids for human metabolism studies and as internal standards in GC-MS.[3][4] These early studies laid the groundwork for a new era of precision in steroid analysis. The principle was simple yet powerful: a known amount of a deuterated version of the steroid of interest is added to the sample at the very beginning of the analytical process. This "internal standard" experiences the same sample preparation and analysis variations as the endogenous, non-labeled steroid. By measuring the ratio of the native analyte to its deuterated counterpart, any losses or variations during the analytical workflow are effectively cancelled out, leading to highly accurate and precise quantification.[5]

The transition from GC-MS to the more versatile liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the late 1990s and 2000s further solidified the role of deuterated steroids.[1][2] LC-MS/MS offered higher throughput and was better suited for analyzing a wider range of steroid conjugates without the need for extensive derivatization, making it the dominant method for steroid analysis in modern clinical and research laboratories.[2]

The Analytical Advantage: Quantitative Data Comparison

The impact of using a deuterated internal standard on the quality of quantitative data is profound. The following tables summarize the expected performance characteristics of an LC-MS/MS method for steroid analysis, comparing the use of a deuterated internal standard to a non-deuterated structural analogue.

Table 1: Comparison of Method Performance with Deuterated vs. Non-Deuterated Internal Standards [6]

ParameterMethod with Deuterated ISMethod with Non-Deuterated ISAcceptance Criteria
Accuracy (% Bias)
LLOQ± 5%± 15%± 20%
Low QC± 3%± 12%± 15%
Mid QC± 2%± 10%± 15%
High QC± 4%± 13%± 15%
Precision (% CV)
LLOQ< 5%< 15%< 20%
Low QC< 4%< 12%< 15%
Mid QC< 3%< 10%< 15%
High QC< 4%< 13%< 15%
Matrix Effect (% CV) < 5%> 15%< 15%

As the data clearly indicates, the use of a deuterated internal standard results in significantly better accuracy and precision. This is primarily due to its ability to co-elute with the analyte and experience the same ionization suppression or enhancement effects in the mass spectrometer's ion source, a phenomenon known as matrix effect.[6]

Table 2: Lower Limits of Quantification (LLOQ) for a Panel of Steroids using LC-MS/MS with Deuterated Internal Standards [7]

SteroidLLOQ (ng/mL)
Aldosterone0.05
Cortisol1.0
Cortisone0.5
11-Deoxycortisol0.1
Androstenedione0.1
Testosterone0.05
Dehydroepiandrosterone (DHEA)0.2
17α-Hydroxyprogesterone0.1
Progesterone0.1
Estradiol0.01

The high sensitivity demonstrated in Table 2 is a direct result of the improved signal-to-noise ratios and reduced variability afforded by the use of deuterated internal standards.

Key Experimental Protocols

The successful application of deuterated steroids as internal standards relies on robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of a deuterated steroid and its use in a typical quantitative LC-MS/MS workflow.

Synthesis of Deuterated Testosterone (A Representative Protocol)

This protocol is a generalized representation based on common synthetic strategies.[3][8]

Objective: To introduce deuterium atoms into the testosterone molecule at positions that are not susceptible to back-exchange under analytical conditions.

Materials:

  • Dehydroepiandrosterone (DHEA)

  • Deuterated methyl magnesium iodide (CD₃MgI)

  • Anhydrous diethyl ether

  • Toluene

  • Aluminum isopropoxide

  • Acetone

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Grignard Reaction:

    • Dissolve DHEA in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of deuterated methyl magnesium iodide (CD₃MgI) in diethyl ether at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude deuterated androstenediol.

  • Oppenauer Oxidation:

    • Dissolve the crude deuterated androstenediol in a mixture of toluene and acetone.

    • Add aluminum isopropoxide and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and add dilute hydrochloric acid to quench the reaction.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure deuterated testosterone.

    • Characterize the final product by mass spectrometry to confirm the mass shift and by NMR to confirm the location of the deuterium labels.

Quantitative Analysis of Steroids in Serum by LC-MS/MS using Isotope Dilution

This protocol outlines a typical workflow for the analysis of a panel of steroid hormones.[7][9][10][11]

Objective: To accurately quantify the concentrations of multiple steroid hormones in a human serum sample.

Materials:

  • Human serum sample

  • Deuterated internal standard mixture (containing deuterated analogues of all steroids to be quantified)

  • Acetonitrile (ACN)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

  • 96-well supported liquid extraction (SLE) plate

  • 96-well collection plate

  • Nitrogen evaporator

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of serum sample into a 96-well plate.

    • Add 10 µL of the deuterated internal standard mixture to each sample.

    • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Load the entire mixture onto a 96-well SLE plate. Allow the sample to absorb for 5 minutes.

    • Place a 96-well collection plate under the SLE plate.

    • Elute the steroids by adding 1 mL of MTBE to each well.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject 10 µL of the reconstituted sample onto a C18 analytical column.

      • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid) to separate the steroids.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify each steroid and its corresponding deuterated internal standard. Specific precursor and product ion transitions for each analyte should be optimized beforehand.

  • Data Analysis:

    • Integrate the peak areas for each steroid and its deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of each steroid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language.

G Isotope Dilution Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Add Known Amount of Deuterated Internal Standard Sample->Spike Mix Sample + Internal Standard Mixture Spike->Mix Extraction Extraction (e.g., SLE, LLE) Mix->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Area Integration (Analyte & Internal Standard) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification G Classical Steroid Hormone Signaling Pathway cluster_cytoplasm cluster_nucleus Steroid Steroid Hormone CellMembrane Cell Membrane Steroid->CellMembrane Receptor Intracellular Receptor (with Heat Shock Proteins) Steroid->Receptor binding Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA HRE Hormone Response Element (on DNA) HSP Heat Shock Proteins Receptor->HSP dissociation ActiveComplex Activated Steroid-Receptor Complex Receptor->ActiveComplex Dimerization Dimerization ActiveComplex->Dimerization translocation Dimerization->HRE binding Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein New Protein Translation->Protein Response Cellular Response Protein->Response

References

Deoxycorticosterone-d8 CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Deoxycorticosterone-d8, a deuterated analog of the endogenous steroid hormone Deoxycorticosterone (DOC). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This document covers the fundamental properties of this compound, its primary applications, detailed experimental protocols for its use as an internal standard in mass spectrometry-based assays, and the relevant biological pathways of its non-deuterated counterpart.

Core Compound Information

This compound is a synthetic, stable isotope-labeled version of Deoxycorticosterone. The incorporation of eight deuterium atoms increases its molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometric analyses. This property makes it an ideal internal standard for the accurate quantification of Deoxycorticosterone in various biological matrices.

Molecular Structure and Properties

The molecular structure of this compound is identical to that of Deoxycorticosterone, with the exception of eight hydrogen atoms being replaced by deuterium.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55487-63-3
Molecular Formula C₂₁H₂₂D₈O₃
Molecular Weight 338.51 g/mol [1]
Appearance White to off-white solid[1]
Primary Application Internal standard for LC-MS quantification[2]

Biological Significance of Deoxycorticosterone

Deoxycorticosterone (DOC) is a steroid hormone produced by the adrenal gland. It serves as a precursor to aldosterone, a potent mineralocorticoid, and also possesses inherent mineralocorticoid activity.[3] DOC plays a crucial role in regulating electrolyte and water balance by acting on the mineralocorticoid receptor (MR).[4][5]

Mineralocorticoid Receptor Signaling Pathway

Deoxycorticosterone exerts its physiological effects by binding to and activating the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[4][5] Upon ligand binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes.

Mineralocorticoid_Receptor_Pathway Mineralocorticoid Receptor Signaling Pathway cluster_nucleus Nucleus DOC Deoxycorticosterone (DOC) MR_HSP MR-HSP90 Complex DOC->MR_HSP Binds to MR_active Activated MR MR_HSP->MR_active Dissociation of HSP90 MR_dimer MR Dimer MR_active->MR_dimer Translocation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins (e.g., ENaC, Na+/K+-ATPase) mRNA->Proteins Translation

Figure 1: Simplified diagram of the Mineralocorticoid Receptor (MR) signaling pathway activated by Deoxycorticosterone (DOC).

Application of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous Deoxycorticosterone.[2] The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Workflow for Steroid Quantification

The general workflow for the quantification of steroids from biological samples using an internal standard like this compound involves several key steps from sample preparation to data analysis.

Steroid_Quantification_Workflow General Workflow for Steroid Quantification using an Internal Standard Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Extraction (LLE, SPE, or PP) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Cal-curve) Data_Processing->Quantification

References

Understanding the stability and storage requirements of Deoxycorticosterone-d8.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage requirements for Deoxycorticosterone-d8. The information is curated for researchers, scientists, and professionals in drug development who utilize this deuterated steroid as an internal standard in analytical assays or in other research applications. This guide consolidates available data on storage conditions, stability in various solvents, potential degradation pathways, and recommended handling procedures.

Physicochemical Properties and Storage

This compound is the deuterated form of Deoxycorticosterone, a steroid hormone. Its primary application in a laboratory setting is as an internal standard for the quantification of endogenous Deoxycorticosterone using techniques such as liquid chromatography-mass spectrometry (LC-MS). The IUPAC name, (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one, reveals that the deuterium atoms are strategically placed on the steroid backbone and the acetyl sidechain.[1]

Proper storage is paramount to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid material and solutions, based on information from various suppliers and analytical literature.

Table 1: Recommended Storage Conditions for Solid this compound

Storage TemperatureDurationPackagingAdditional Notes
-20°C3 yearsTightly sealed containerProtect from moisture and light.[2][3]
4°C2 yearsTightly sealed containerFor shorter-term storage. Protect from moisture and light.[4]
Room TemperatureA few days---Stable for the duration of shipping.[3]

Table 2: Stability of this compound in Solution

SolventStorage TemperatureDurationNotes
Not specified-80°C6 monthsSealed storage, away from moisture and light.[2]
Not specified-20°C1 monthSealed storage, away from moisture and light.[2]

Stability Considerations and Potential Degradation

Chemical Degradation

Corticosteroids can be susceptible to degradation under various conditions, including:

  • Hydrolysis: The ester or other labile functional groups can be subject to hydrolysis under acidic or basic conditions.

  • Oxidation: The steroid nucleus and side chains can be oxidized, particularly when exposed to oxidizing agents, light, or atmospheric oxygen.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

Isotopic Stability: Deuterium Exchange

A critical aspect of the stability of this compound is the potential for deuterium-hydrogen (D-H) exchange. The positions of the deuterium atoms in this compound are generally on carbon atoms, which form stable C-D bonds. However, deuterium atoms on carbons adjacent to carbonyl groups can be more susceptible to exchange under certain pH conditions. Based on the IUPAC name, the deuterium atoms are not in positions that are typically highly prone to exchange under standard analytical conditions. However, it is good practice to avoid strongly acidic or basic conditions during sample preparation and storage of solutions to minimize this risk.

Experimental Protocols

The following sections detail experimental protocols relevant to the handling and analysis of this compound, primarily derived from its use as an internal standard in validated LC-MS/MS methods.

Preparation of Stock and Working Solutions

This protocol describes a general procedure for preparing stock and working solutions of this compound for use as an internal standard.

G cluster_prep Solution Preparation Workflow solid This compound (Solid) weigh Accurately weigh solid solid->weigh dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Perform serial dilutions stock->dilute working Prepare Working Solution (concentration as required for assay) dilute->working store Store solutions at -20°C or -80°C working->store

Caption: Workflow for preparing this compound solutions.

Methodology:

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the solid material.

    • Dissolve the solid in a Class A volumetric flask using a suitable solvent, such as methanol or acetonitrile, to a final concentration of, for example, 1 mg/mL.

    • Ensure the solid is completely dissolved by vortexing or sonication.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired final concentration for the working internal standard solution.

    • The concentration of the working solution should be optimized for the specific analytical method.

  • Storage:

    • Store the stock and working solutions in tightly sealed amber vials at -20°C or -80°C to minimize solvent evaporation and protect from light.

Proposed Protocol for a Forced Degradation Study

To definitively assess the stability of this compound, a forced degradation study could be conducted. The following is a proposed experimental protocol based on general guidelines for stress testing of pharmaceuticals.

G cluster_stress Forced Degradation Study Design start This compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analysis Analyze samples by LC-MS/MS at time points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Proposed workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Incubate the sample solution at 60°C.

    • Photolytic Degradation: Expose the sample solution to UV and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating LC-MS/MS method. The method should be able to separate the parent this compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound at each time point.

    • Identify and characterize any significant degradation products using their mass spectra.

    • Assess for any D-H exchange by monitoring for the appearance of lower mass isotopologues.

Analytical Methodologies for Stability Assessment

LC-MS/MS is the analytical technique of choice for assessing the stability of this compound due to its high sensitivity and specificity.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of steroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve good chromatographic resolution.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for both this compound and its non-deuterated counterpart are monitored.

G cluster_lcms LC-MS/MS Analytical Workflow sample Sample containing This compound lc LC Separation (Reversed-phase C18) sample->lc esi Electrospray Ionization (ESI) lc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: General workflow for LC-MS/MS analysis.

This technical guide provides a framework for understanding and managing the stability and storage of this compound. For critical applications, it is recommended to perform in-house stability assessments under the specific conditions of use.

References

Biological role of endogenous deoxycorticosterone in steroidogenesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Endogenous Deoxycorticosterone in Steroidogenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal gland, plays a crucial role as a precursor in the synthesis of aldosterone and as a potent mineralocorticoid in its own right.[1] While not a major secretory hormone under normal physiological conditions, its synthesis and metabolism are central to understanding adrenal function and pathology.[1] Beyond its classical mineralocorticoid activity, DOC serves as a precursor to neuroactive steroids, modulating neuronal excitability, and its dysregulation is implicated in various clinical conditions, including specific forms of congenital adrenal hyperplasia (CAH) and hypertension-inducing adrenal tumors.[2][3][4] This technical guide provides a comprehensive overview of the role of endogenous DOC in steroidogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biochemical pathways.

Deoxycorticosterone in the Steroidogenesis Pathway

Endogenous steroidogenesis is a complex, enzyme-driven process that converts cholesterol into a variety of steroid hormones. DOC is a key intermediate in the mineralocorticoid synthesis pathway, positioned between progesterone and corticosterone.

Synthesis of Deoxycorticosterone

DOC is primarily synthesized in the zona fasciculata and zona glomerulosa of the adrenal cortex.[1] The synthesis begins with progesterone, which undergoes hydroxylation at the C21 position.

  • Enzymatic Conversion: This reaction is catalyzed by the enzyme 21β-hydroxylase (cytochrome P450 21A2, or CYP21A2).

  • Reaction: Progesterone → 11-Deoxycorticosterone (DOC)

Deficiencies in this enzyme are the most common cause of congenital adrenal hyperplasia, leading to a shunt in the steroid pathway towards androgen production.

Conversion to Corticosterone and Aldosterone

DOC serves as the direct substrate for the synthesis of corticosterone, which is subsequently converted to aldosterone in the zona glomerulosa.

  • Step 1: Conversion to Corticosterone: DOC is hydroxylated at the 11β-position by the enzyme 11β-hydroxylase (cytochrome P450 11B1, or CYP11B1) to form corticosterone.[1] This step is critical as the addition of the 11β-hydroxyl group confers glucocorticoid activity.[1][5]

  • Step 2: Conversion to Aldosterone: In the zona glomerulosa, corticosterone is further processed by aldosterone synthase (cytochrome P450 11B2, or CYP11B2). This enzyme catalyzes a three-step conversion: 11β-hydroxylation of DOC, followed by 18-hydroxylation and subsequent oxidation to form aldosterone.[6]

The regulation of these enzymes, particularly by the renin-angiotensin system and by adrenocorticotropic hormone (ACTH), is fundamental to maintaining electrolyte balance and blood pressure.

G Progesterone Progesterone DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 (21β-hydroxylase) Corticosterone Corticosterone DOC->Corticosterone CYP11B1 (11β-hydroxylase) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase)

Diagram 1: Simplified Mineralocorticoid Synthesis Pathway.

Biological Actions of Deoxycorticosterone

While often viewed as just an intermediate, DOC possesses significant biological activity.

Mineralocorticoid Activity

DOC is a potent mineralocorticoid, although its activity is estimated to be 20 to 30 times less than that of aldosterone.[7] It acts on the mineralocorticoid receptors (MR) in the distal convoluted tubules and collecting ducts of the kidneys to promote sodium reabsorption and potassium excretion, thereby increasing extracellular fluid volume and blood pressure.[8] In pathologies involving excess DOC, such as certain forms of CAH (11β-hydroxylase and 17α-hydroxylase deficiency) or DOC-producing tumors, this activity leads to hypertension and hypokalemia.[3][7][9]

Glucocorticoid Activity

The glucocorticoid activity of DOC is a subject of debate. Many sources describe it as being virtually devoid of glucocorticoid effects.[1][5] However, other analyses suggest that this view may be based on a misreading of early literature and that DOC does possess some glucocorticoid activity.[5][10][11] Its conversion to corticosterone via 11β-hydroxylation is the primary mechanism through which it contributes to the glucocorticoid pool.[1]

Neurosteroid Activity

A critical but less-discussed role of DOC is its function as a precursor to neuroactive steroids.[5] In the brain and other tissues, DOC can be metabolized into allotetrahydrodeoxycorticosterone (THDOC).[2][12]

  • Synthesis of THDOC: DOC is converted to THDOC through a two-step process involving the enzymes 5α-reductase and 3α-hydroxysteroid oxidoreductase (3α-HSOR) .[2][12]

  • Function of THDOC: THDOC is a powerful positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][13] By enhancing GABAergic inhibition, THDOC has anxiolytic, anticonvulsant, and sedative properties.[2][13] Stress-induced release of adrenal DOC can lead to increased brain concentrations of THDOC, suggesting a role for this pathway in the physiological response to stress and in the pathophysiology of stress-sensitive conditions like epilepsy.[2][13][14]

G DOC Deoxycorticosterone (DOC) DHDOC 5α-Dihydrodeoxycorticosterone (DHDOC) DOC->DHDOC 5α-reductase THDOC Allotetrahydrodeoxycorticosterone (THDOC) DHDOC->THDOC 3α-HSOR GABA_A GABA-A Receptor Modulation THDOC->GABA_A Positive Allosteric Modulation G Sample Serum/Plasma Sample (150 µL) Spike Add Internal Standard (d-DOC) Sample->Spike Extract Liquid-Liquid Extraction (MTBE) Spike->Extract Evap Evaporate to Dryness Extract->Evap LC LC Separation (e.g., C18 Column) Evap->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification vs. Calibration Curve) MS->Data

References

Deoxycorticosterone-d8: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Deoxycorticosterone-d8, covering supplier information, comprehensive quality control methodologies, and its biological context.

Introduction

This compound (DOC-d8) is the deuterated analog of Deoxycorticosterone, a steroid hormone with significant mineralocorticoid activity.[1] As a stable isotope-labeled internal standard, DOC-d8 is an indispensable tool in quantitative bioanalytical studies, particularly in mass spectrometry-based assays for endocrinology research and clinical diagnostics. Its use allows for precise quantification of its non-labeled counterpart by correcting for matrix effects and variations in sample processing. This guide provides detailed information on sourcing high-quality DOC-d8, the critical quality control parameters to consider, and the underlying biological pathways in which it plays a role.

Supplier Information

A reliable supply of high-purity this compound is crucial for accurate and reproducible experimental results. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds. When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to ensure the product meets the stringent quality requirements for your application.

The following table summarizes key information for some of the prominent suppliers of this compound.

SupplierWebsiteAvailable PurityIsotopic PurityNotes
LGC Standards--INVALID-LINK-->95% (HPLC)[2][3]Not explicitly statedProvides a Certificate of Analysis.[2]
Simson Pharma Limited--INVALID-LINK--Not explicitly statedNot explicitly statedEvery compound is accompanied by a Certificate of Analysis.
MedchemExpress--INVALID-LINK--98.79% (LCMS)[4]98.14%[4]Offers a detailed Certificate of Analysis with isotopic enrichment data.[4]
Santa Cruz Biotechnology--INVALID-LINK--Not explicitly statedNot explicitly statedRefers to the Certificate of Analysis for lot-specific data.[5]
Clearsynth--INVALID-LINK--Not explicitly statedNot explicitly statedAccompanied by a Certificate of Analysis.
Coompo Research Chemicals--INVALID-LINK--98%Not explicitly statedProvides physical description and storage conditions.
Cayman Chemical--INVALID-LINK--≥99% deuterated forms (d1-d8)Not explicitly statedProvides technical information including synonyms and solubility.
Lumiprobe--INVALID-LINK--95+% (HPLC-MS)D: 98+%[6]Provides NMR and HPLC-MS data.[6]

Quality Control

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. A comprehensive quality control process involves a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the compound.

Chemical Purity Assessment

Chemical purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of an acidifier like formic or acetic acid to improve peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 240 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Experimental Protocol: LC-MS Analysis of this compound

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7-7.1 min: Linear gradient back to 95% A

    • 7.1-10 min: Hold at 95% A

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. The mass spectrometer is set to monitor for the protonated molecule [M+H]⁺ of this compound.

  • Procedure: A dilute solution of the compound is injected into the LC-MS system. The resulting chromatogram and mass spectrum confirm the identity and purity of the compound.

Isotopic Purity and Enrichment

Isotopic purity is a critical parameter for a deuterated standard. It is determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Procedure: A solution of this compound is directly infused or injected into the mass spectrometer. The instrument is scanned over a narrow mass range centered on the expected mass of the deuterated compound. The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) are measured. The isotopic enrichment is calculated as the percentage of the desired deuterated species relative to all other isotopologues. For example, a Certificate of Analysis from MedchemExpress for a similar deuterated steroid, 21-Deoxycortisol-d8, shows the distribution of d3 to d8 isotopologues, with the d8 species being the most abundant at 86.71%.[4]

Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and the positions of the deuterium labels.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuteration confirms the successful labeling. The remaining proton signals should be consistent with the structure of the Deoxycorticosterone molecule.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the chemical modification of a starting steroid precursor.[7][8][9][10] General strategies for deuterium labeling of steroids include:

  • Catalytic Deuterium Exchange: Using a metal catalyst (e.g., Palladium) and a deuterium source (e.g., D₂ gas or a deuterated solvent) to exchange protons for deuterons at specific positions.

  • Reduction with Deuterated Reagents: Employing deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium atoms.

  • Multi-step Synthesis: A more complex approach involving the construction of the steroid skeleton with deuterated building blocks.

Potential impurities in the final product can arise from several sources:

  • Unlabeled Deoxycorticosterone: Incomplete deuteration can lead to the presence of the non-labeled compound.

  • Under-deuterated Species: Molecules with fewer than the desired number of deuterium atoms.

  • Isomeric Impurities: Deuterium atoms incorporated at incorrect positions.

  • Starting Materials and Reagents: Residual starting materials or reagents from the synthesis.

  • Degradation Products: Steroids can be susceptible to degradation under certain conditions.

The quality control workflow for ensuring a high-quality this compound standard is a multi-step process.

Quality_Control_Workflow cluster_synthesis Synthesis cluster_qc Quality Control cluster_final Final Product Start Steroid Precursor Deuteration Deuteration Reaction Start->Deuteration Purification1 Initial Purification Deuteration->Purification1 HPLC HPLC Purity Purification1->HPLC LCMS LC-MS Identity & Purity HPLC->LCMS HRMS Isotopic Enrichment LCMS->HRMS NMR Structural Confirmation HRMS->NMR CoA Certificate of Analysis NMR->CoA FinalProduct Qualified DOC-d8 CoA->FinalProduct

A flowchart illustrating the key stages in the synthesis and quality control of this compound.

Biological Role and Signaling Pathway

Deoxycorticosterone is a mineralocorticoid hormone that plays a crucial role in regulating electrolyte and water balance in the body.[1] It acts as a precursor to aldosterone, the most potent endogenous mineralocorticoid.[1] The biological effects of Deoxycorticosterone are mediated through its interaction with the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[11]

The signaling pathway of Deoxycorticosterone involves the following key steps:

  • Diffusion into the Cell: As a steroid hormone, Deoxycorticosterone is lipophilic and can readily diffuse across the cell membrane.

  • Binding to the Mineralocorticoid Receptor: In the cytoplasm, Deoxycorticosterone binds to the mineralocorticoid receptor, which is associated with heat shock proteins (HSPs) in its inactive state.

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the MR, leading to the dissociation of the HSPs.

  • Dimerization and Nuclear Translocation: The activated ligand-receptor complex then dimerizes and translocates into the nucleus.

  • Binding to Hormone Response Elements: In the nucleus, the dimer binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the MR dimer to HREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of target genes. The protein products of these genes mediate the physiological effects of Deoxycorticosterone, such as increased sodium reabsorption in the kidneys.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOC This compound MR_inactive Inactive MR-HSP Complex DOC->MR_inactive Binds MR_active Active MR MR_inactive->MR_active HSP Dissociation MR_dimer MR Dimer MR_active->MR_dimer Dimerization DNA DNA (HRE) MR_dimer->DNA Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription Recruits Transcriptional Machinery mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Physiological Effects Physiological Effects Protein Synthesis->Physiological Effects

A diagram of the Deoxycorticosterone mineralocorticoid receptor signaling pathway.

Conclusion

This compound is a vital tool for researchers in various scientific disciplines. The integrity of quantitative studies employing this internal standard is directly dependent on its quality. Therefore, a thorough understanding of supplier qualifications, rigorous quality control procedures, and the biological context of Deoxycorticosterone is essential for any scientist utilizing this compound. This guide provides a foundational framework for the informed selection and application of this compound in research and drug development.

References

An In-depth Technical Guide to Steroid Profiling Using Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of steroid hormones is paramount in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Steroids are a class of lipids that act as critical signaling molecules, regulating a vast array of physiological processes. Traditional immunoassay methods for steroid analysis, while widely used, can suffer from limitations such as cross-reactivity and matrix effects, leading to potential inaccuracies, especially at low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity. When coupled with stable isotope dilution (SID), LC-MS/MS provides the highest possible analytical specificity for quantitative determinations. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for steroid profiling using stable isotope dilution assays.

Core Principles of Stable Isotope Dilution Assays

Stable Isotope Dilution (SID) is an analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

The fundamental principle of SID is that the stable isotope-labeled internal standard behaves identically to the native analyte during all stages of sample preparation, including extraction, chromatography, and ionization in the mass spectrometer. The key advantages of this approach are:

  • Correction for Analyte Loss: Any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate correction of recovery-related errors.

  • Mitigation of Matrix Effects: Biological samples are complex and can interfere with the ionization of the analyte in the mass spectrometer. Since the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring accurate quantification.

The core of a SID-MS assay is the measurement of the peak area ratio of the native analyte to its isotopically labeled internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

Robust sample preparation is crucial for accurate steroid profiling. The goal is to efficiently extract the steroids from the biological matrix (e.g., serum, plasma, saliva) while minimizing interferences.

3.1.1 Materials

  • Serum/Plasma/Saliva samples

  • Stable isotope-labeled internal standard mix

  • Acetonitrile (ACN) for protein precipitation

  • Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

  • Solid Phase Extraction (SPE) C18 cartridges

  • 96-well collection plates

  • Nitrogen evaporator

3.1.2 Detailed Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquoting: Aliquot 100 µL of serum, plasma, or saliva samples, calibrators, and quality control samples into microcentrifuge tubes.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the stable isotope-labeled internal standard working solution to each tube.

  • Protein Precipitation: Add 200 µL of acetonitrile to each tube and vortex thoroughly for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube and vortex for 5 minutes.

  • Phase Separation: Centrifuge the tubes at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube or a 96-well collection plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-55°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of 50:50 (v/v) methanol/water, for LC-MS/MS analysis.

3.1.3 Detailed Protocol: Solid Phase Extraction (SPE)

  • Aliquoting and Spiking: Aliquot 0.9 ml of serum and spike with labeled internal standards.

  • Cartridge Conditioning: Condition C18 SPE cartridges according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).

  • Washing: Wash the cartridge with water followed by hexane to remove interferences.

  • Elution: Elute the steroids with an appropriate solvent, such as ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Derivatization for GC-MS Analysis

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the steroids. Silylation is a common derivatization technique.

3.2.1 Materials

  • Extracted and dried steroid samples

  • Derivatization reagent mixture: e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT).

  • Anhydrous reaction vials

  • Heating block or oven

3.2.2 Detailed Protocol: Silylation

  • Ensure the extracted steroid sample is completely dry, as silylation reagents are moisture-sensitive.

  • Add the derivatization reagent mixture (e.g., MSTFA/NH₄I/DTT) to the dried extract in an anhydrous vial.

  • Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to complete the reaction.

  • Cool the vial to room temperature before injection into the GC-MS system.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for steroid profiling using LC-MS/MS with stable isotope dilution.

Table 1: Lower Limits of Quantification (LLOQ) for a Panel of Steroids

SteroidLLOQ (ng/mL)
Estradiol0.005
Testosterone0.05
Progesterone0.05
Cortisol0.25 - 1.0
Cortisone0.50
Androstenedione0.05
17-OH Progesterone0.125
11-Deoxycortisol0.125
Dehydroepiandrosterone (DHEA)0.1

Table 2: Recovery and Precision Data

SteroidExtraction Recovery (%)Intra-run CV (%)Inter-run CV (%)
Testosterone87 - 101≤ 8.25≤ 8.25
Progesterone87 - 101≤ 8.25≤ 8.25
Cortisol87 - 101≤ 8.25≤ 8.25
Estradiol86.

Methodological & Application

Application Note: Quantification of Deoxycorticosterone in Human Serum by LC-MS/MS Using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal cortex, is a crucial precursor in the biosynthesis of aldosterone and corticosterone. Accurate measurement of DOC is vital for diagnosing and managing various endocrine disorders, including congenital adrenal hyperplasia (CAH).[1][2] While traditional immunoassays are available, they often suffer from limitations in specificity and sensitivity.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis due to its superior sensitivity, specificity, and multiplexing capabilities.[4]

This application note details a robust and reliable LC-MS/MS method for the quantification of deoxycorticosterone in human serum. The method employs a stable isotope-labeled internal standard, Deoxycorticosterone-d8 (DOC-d8), to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample preparation.[5][6]

Steroidogenesis Pathway: Synthesis of Deoxycorticosterone

Deoxycorticosterone is synthesized from progesterone via the action of the enzyme 21-hydroxylase. It is an important intermediate in the mineralocorticoid pathway, leading to the production of corticosterone and subsequently aldosterone.

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DOC Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 (21-Hydroxylase) Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Serum Sample (e.g., 250 µL) p2 Spike with This compound IS p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Supported Liquid Extraction (SLE) p3->p4 p5 Evaporation (under Nitrogen) p4->p5 p6 Reconstitution (e.g., 50% Methanol) p5->p6 a1 LC-MS/MS Injection p6->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification a2->a3

References

Application Note: Quantitative Analysis of a Multi-Class Steroid Panel in Human Serum using LC-MS/MS with Deoxycorticosterone-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroid hormones is crucial for understanding various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays.[1][2][3][4] This application note details a robust and sensitive method for the simultaneous quantification of a panel of 11 key steroids from different classes (glucocorticoids, mineralocorticoids, and androgens) in human serum. The method utilizes a stable isotope-labeled internal standard, Deoxycorticosterone-d8 (DOC-d8), to ensure accuracy and precision.[5]

Experimental Workflow

The overall experimental process involves sample preparation using Solid Phase Extraction (SPE), followed by separation with Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum 250 µL Serum Sample Spike Spike with DOC-d8 Internal Standard Serum->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elute & Dilute SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS Quant Quantification & Reporting LCMS->Quant

Figure 1. High-level experimental workflow for steroid panel analysis.

Experimental Protocols

Materials and Reagents
  • Steroid Standards: Aldosterone, Androstenedione, Corticosterone, Cortisol, Cortisone, 11-Deoxycorticosterone (DOC), 11-Deoxycortisol, 17-OH Progesterone, Progesterone, Testosterone, and Dehydroepiandrosterone (DHEA).

  • Internal Standard (IS): this compound (DOC-d8).[5][6][7]

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water. Formic Acid (LC-MS grade).

  • Sample Preparation: Solid Phase Extraction (SPE) 96-well plates.[1][8]

  • Serum: Charcoal-stripped human serum for calibrators and QCs.[1]

Standard and Sample Preparation Protocol
  • Preparation of Stock Solutions: Prepare individual stock solutions of each steroid standard and the DOC-d8 internal standard in methanol.

  • Calibration and QC Samples: Serially dilute the stock solutions in charcoal-stripped serum to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Pre-treatment: To a 250 µL aliquot of serum sample, calibrator, or QC, add 50 µL of the DOC-d8 internal standard working solution.[8]

  • Solid Phase Extraction (SPE):

    • Mix the sample with water and methanol.[1]

    • Load the mixture directly onto an SPE plate.[1]

    • Wash the plate with 30% methanol to remove interferences.[1]

    • Elute the steroids with two volumes of 25 µL of methanol.[1]

    • Dilute the eluate with 50 µL of water before injection.[1]

LC-MS/MS Method

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column Reversed-phase C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Methanol with 0.1% Formic Acid[9]
Flow Rate 0.4 mL/min[9]
Gradient Start at 35% B, ramp to 80% B over 15 min, hold, then re-equilibrate[9]
Column Temperature 40 °C

| Injection Volume | 50 µL[1] |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Analysis Mode Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V[11]

| Source Temperature | 500 °C[11][12] |

The specific MRM transitions for each analyte must be optimized. Representative transitions are provided below.

Table 3: Optimized MRM Transitions for Steroid Panel

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Aldosterone 361.2 331.2 18
Androstenedione 287.2 97.1 22[9]
Corticosterone 347.2 121.1 27[9]
Cortisol 363.2 121.1 26[9]
Cortisone 361.2 163.1 21[9]
11-Deoxycorticosterone (DOC) 331.2 97.0 26[9]
DOC-d8 (IS) 339.3 100.1 26
11-Deoxycortisol 347.2 109.1 27[9]
17-OH Progesterone 331.2 97.1 26[9]
Progesterone 315.2 97.1 20[9]
Testosterone 289.2 97.1 20[9]

| DHEA | 289.2 | 253.2 | 15 |

Quantitative Performance

The method was validated for linearity, sensitivity, accuracy, and precision. The results demonstrate the method is suitable for clinical research applications.

Table 4: Summary of Quantitative Performance

Analyte Calibration Range (pg/mL) LLOQ (pg/mL) Accuracy (%) Precision (%CV)
Aldosterone 10 - 10,000 10[1] 85 - 115[13][14] < 15[13]
Androstenedione 5 - 10,000 5 85 - 115 < 15
Corticosterone 10 - 10,000 10[1] 85 - 115 < 15
Cortisol 20 - 10,000 20[13] 85 - 115 < 15
Cortisone 5 - 10,000 5 85 - 115 < 15
11-Deoxycorticosterone 5 - 10,000 5 85 - 115 < 15
11-Deoxycortisol 5 - 10,000 5[1] 85 - 115 < 15
17-OH Progesterone 5 - 10,000 5[1] 85 - 115 < 15
Progesterone 20 - 10,000 20[13] 85 - 115 < 15
Testosterone 10 - 10,000 10[13] 85 - 115 < 15

| DHEA | 5 - 10,000 | 5 | 85 - 115 | < 15 |

Steroidogenesis Pathway

The analytes in this panel are key components of the steroidogenesis pathway, which describes the biosynthesis of steroid hormones from cholesterol.[15][16] Understanding these relationships is vital for interpreting the quantitative data.

Steroidogenesis Chol Cholesterol Preg Pregnenolone Chol->Preg Prog Progesterone Preg->Prog DHEA DHEA Preg->DHEA OHP 17-OH Progesterone Prog->OHP DOC 11-Deoxycorticosterone Prog->DOC Andro Androstenedione OHP->Andro Deoxycortisol 11-Deoxycortisol OHP->Deoxycortisol DHEA->Andro Testo Testosterone Andro->Testo Corticosterone Corticosterone DOC->Corticosterone Aldo Aldosterone Corticosterone->Aldo Cortisol Cortisol Deoxycortisol->Cortisol Cortisone Cortisone Cortisol->Cortisone

Figure 2. Simplified steroidogenesis pathway showing key analytes.

Conclusion

This application note presents a validated LC-MS/MS method for the simultaneous quantification of 11 steroids in human serum. The use of a simple and rapid SPE cleanup, coupled with the specificity of tandem mass spectrometry and a suitable deuterated internal standard, provides an accurate, precise, and sensitive tool for researchers in endocrinology and drug development. The method's performance makes it highly suitable for clinical research studies requiring comprehensive steroid profiling from a limited sample volume.[9]

References

Topic: Advanced Sample Preparation Techniques for Steroid Analysis Using Deoxycorticosterone-d8

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

This document provides detailed application notes and protocols for the preparation of biological samples for steroid analysis, with a specific focus on the use of Deoxycorticosterone-d8 as an internal standard. These methodologies are designed for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of steroids.

Introduction

The precise measurement of steroid hormones in biological matrices is fundamental for clinical diagnostics, endocrinology research, and pharmaceutical development. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is a premier analytical technique for sensitive and specific steroid determination.[1][2] However, the low concentrations of steroids and the complexity of biological samples necessitate robust sample preparation to ensure accurate results.[2]

This compound, a deuterated analog of deoxycorticosterone, serves as an excellent internal standard for steroid profiling. Its structural similarity to endogenous steroids ensures it behaves comparably during extraction and ionization, effectively correcting for procedural losses and matrix effects. This document outlines two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), along with a derivatization protocol essential for GC-MS analysis.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

LLE is a classic and effective method for extracting steroids from serum or plasma by partitioning the analytes into an immiscible organic solvent.[3] This protocol is optimized for a broad range of steroid polarities.

Materials:

  • Serum or plasma samples

  • This compound internal standard solution (e.g., 10 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE) or a 5:1 (v/v) ratio of diethyl ether or ethyl acetate to sample[4][5]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 250 µL of serum or plasma into a glass tube.

  • Add 25 µL of the this compound internal standard solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 1.5 mL of MTBE.

  • Vortex vigorously for 5 minutes to facilitate the transfer of steroids into the organic phase.[6]

  • Centrifuge the sample at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-45°C.[7]

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol/water) for LC-MS analysis or proceed to the derivatization step for GC-MS analysis.[7]

LLE_Workflow start Start: 250 µL Serum/Plasma add_is Add this compound (IS) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add 1.5 mL MTBE vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (3000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂) transfer->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end LC-MS or GC-MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a more thorough cleanup than LLE and is highly effective for complex matrices like urine.[8] It offers high recovery and is amenable to automation.[8][9] This protocol uses a hydrophilic-lipophilic balanced (HLB) sorbent, which is effective for a wide range of analytes.[10]

Note on Sample Pre-treatment: Steroids in urine are often present as water-soluble glucuronide and sulfate conjugates. For the analysis of total steroid concentration, enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase from Helix pomatia) is required to cleave these conjugates and release the free steroids before extraction.[9][11]

Materials:

  • Pre-treated urine samples

  • This compound internal standard solution

  • SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)

  • Methanol (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • 5% Methanol in water (for washing)

  • SPE vacuum manifold

Procedure:

  • To 1 mL of hydrolyzed urine, add 25 µL of the this compound internal standard solution and vortex.

  • Condition Cartridge: Pass 3 mL of methanol, followed by 3 mL of deionized water through the SPE cartridge. Do not let the sorbent bed go dry.

  • Load Sample: Load the prepared urine sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Wash Cartridge: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove polar interferences.

  • Dry Cartridge: Dry the cartridge under vacuum for 5 minutes to remove residual water.

  • Elute Steroids: Elute the analytes with 3 mL of methanol into a collection tube.[9]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 9).

SPE_Workflow cluster_0 Sample Preparation start Start: 1 mL Hydrolyzed Urine + IS (DOC-d8) condition 1. Condition Cartridge (Methanol -> Water) load 2. Load Sample condition->load wash 3. Wash Interferences (Water -> 5% Methanol) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Steroids (Methanol) dry->elute evaporate 6. Evaporate to Dryness (N₂) elute->evaporate reconstitute 7. Reconstitute for Analysis evaporate->reconstitute end LC-MS or GC-MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) Workflow.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is a required step to increase the volatility and thermal stability of steroid molecules.[1][2][12] Silylation, which replaces active protons on hydroxyl groups with a trimethylsilyl (TMS) group, is the most common method.[12][13]

Materials:

  • Dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of MSTFA, ammonium iodide (NH₄I), and dithiothreitol (DTT).[13]

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry, as silylating reagents are sensitive to moisture.[12]

  • Add 50 µL of a derivatizing agent (e.g., MSTFA + 1% TMCS) to the dried extract.

  • Vortex for 30 seconds.

  • Incubate the sealed vial at 60-80°C for 30 minutes to ensure complete derivatization.[13]

  • Cool the sample to room temperature before injection into the GC-MS system.

Data Presentation

The following tables present typical performance data for the described protocols. Values are representative and may vary based on the specific analyte, matrix, and instrumentation.

Table 1: LLE Performance in Human Serum

AnalyteRecovery (%)Matrix Effect (%)LLOQ (ng/mL)
Cortisol86.4 - 115.0< 151.0[8]
Cortisone86.4 - 115.0< 152.0[14]
Testosterone86.4 - 115.0< 150.2[14]
Progesterone86.4 - 115.0< 150.4[6]
11-Deoxycorticosterone86.4 - 115.0< 150.3[6]

Table 2: SPE Performance in Human Urine

AnalyteRecovery (%)Matrix Effect (%)LLOQ (ng/mL)
Cortisol85.4 - 101.3[10]< 101.0
Cortisone85.4 - 101.3[10]< 101.0
Testosterone95 - 99[11]< 101.0 - 2.5[13]
Estrone95 - 99[11]< 101.0 - 2.5[13]
Dexamethasone95 - 99[11]< 101.0

Table 3: GC-MS Derivatization Efficiency

Steroid ClassDerivatizing AgentTypical Efficiency (%)
GlucocorticoidsMSTFA + TMCS> 99
AndrogensMSTFA + TMCS> 99
ProgestinsMSTFA + TMCS> 99
EstrogensMSTFA + NH₄I + DTT> 99[13]

Method Selection Workflow

The choice of sample preparation and analysis technique depends on the biological matrix and the specific research question. This diagram illustrates the logical workflow for method selection.

Logical_Workflow matrix Select Biological Matrix serum Serum / Plasma matrix->serum urine Urine matrix->urine lle Liquid-Liquid Extraction (LLE) serum->lle spe Solid-Phase Extraction (SPE) (with Hydrolysis) urine->spe analysis_method Select Analytical Method lle->analysis_method spe->analysis_method lcms LC-MS/MS analysis_method->lcms gcms GC-MS analysis_method->gcms inject Direct Injection lcms->inject derivatize Derivatization Required gcms->derivatize

Caption: Sample Preparation and Analysis Decision Workflow.

References

Application Notes and Protocols for Deoxycorticosterone-d8 in Congenital Adrenal Hyperplasia (CAH) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in the adrenal steroidogenesis pathway. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency (21-OHD), which impairs the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone (DOC). This blockage leads to a deficiency in cortisol and, in many cases, aldosterone, with a concurrent overproduction of adrenal androgens. Accurate measurement of steroid precursors is critical for the diagnosis, differential diagnosis, and therapeutic monitoring of CAH.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and the ability to multiplex—quantifying multiple steroids in a single run. This capability is essential for distinguishing between different forms of CAH (e.g., 21-OHD vs. 11β-hydroxylase deficiency) and for monitoring treatment efficacy.

Deoxycorticosterone-d8 (d8-DOC) is a stable isotope-labeled internal standard used in LC-MS/MS assays for the precise quantification of endogenous deoxycorticosterone. Its utility is paramount in CAH research for several reasons:

  • Accurate Quantification: d8-DOC mimics the chemical behavior of endogenous DOC during sample extraction, chromatography, and ionization, thereby correcting for any analyte loss or matrix-induced signal suppression or enhancement.

  • Differential Diagnosis: While DOC levels are typically low in 21-OHD, they are elevated in 11β-hydroxylase deficiency, another form of CAH that can also present with elevated 17-OHP. Accurate DOC measurement is therefore crucial for correct diagnosis.

  • Therapeutic Monitoring: In patients undergoing treatment, monitoring the full steroid profile, including DOC, provides a comprehensive picture of adrenal suppression and helps in optimizing glucocorticoid and mineralocorticoid replacement therapy.

These application notes provide detailed protocols for the use of d8-DOC in LC-MS/MS-based steroid profiling for CAH research, along with data presentation tables and visualizations to aid in experimental design and data interpretation.

Steroidogenesis Pathway in Congenital Adrenal Hyperplasia

The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the enzymatic deficiencies in the most common forms of CAH.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD _17OHPreg 17-OH-Pregnenolone Pregnenolone->_17OHPreg CYP17A1 DOC Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 21-OHD Block _17OHP 17-OH-Progesterone (17-OHP) Progesterone->_17OHP CYP17A1 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 11β-OHD Block Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 _17OHPreg->_17OHP 3β-HSD DHEA DHEA _17OHPreg->DHEA CYP17A1 _11Deoxycortisol 11-Deoxycortisol _17OHP->_11Deoxycortisol CYP21A2 Androstenedione Androstenedione _17OHP->Androstenedione Cortisol Cortisol _11Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone inv1 inv2

Caption: Steroidogenesis pathway highlighting enzyme blocks in CAH.

Quantitative Data for LC-MS/MS Analysis

The successful implementation of an LC-MS/MS assay for steroid profiling relies on carefully prepared standards and quality controls. The following tables provide typical concentrations and parameters for the analysis of Deoxycorticosterone (DOC) using d8-DOC as an internal standard.

Table 1: Internal Standard Stock and Working Solution Concentrations

CompoundStock Concentration (µg/mL) in MethanolWorking Solution Concentration (ng/mL) in Water:Methanol (50:50)
This compound (d8-DOC)1001.0 - 10.0
Cortisol-d410050.0
17-OH-Progesterone-d810010.0
Androstenedione-d71005.0
Testosterone-d31002.0

Table 2: Example Calibration Curve Concentrations for Deoxycorticosterone

Calibrator LevelDeoxycorticosterone (ng/mL)
10.05
20.1
30.5
41.0
55.0
610.0
725.0
850.0

Table 3: LC-MS/MS Method Validation Parameters for Deoxycorticosterone

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Upper Limit of Quantification (ULOQ)50.0 ng/mL
Linearity (r²)>0.995
Intra-assay Precision (%CV)<10%
Inter-assay Precision (%CV)<15%
Recovery (%)85 - 115%

Experimental Protocols

Protocol 1: Human Plasma/Serum Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a common liquid-liquid extraction (LLE) method for isolating steroids from plasma or serum.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot 200 µL of each sample, calibrator, and quality control (QC) into a clean 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (containing d8-DOC and other deuterated steroids) to each tube.

  • Vortexing: Vortex each tube for 10 seconds to mix.

  • Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50 v/v). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the supernatant to autosampler vials with inserts for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of DOC and other key steroids for CAH research.

Liquid Chromatography (LC) Conditions:

  • LC System: UHPLC system (e.g., Shimadzu Nexera, Waters Acquity)

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent

  • Column Temperature: 45°C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0.0 min: 35% B

    • 8.0 min: 80% B

    • 8.1 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 35% B

    • 12.0 min: 35% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500+, Thermo TSQ Quantiva)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Deoxycorticosterone and d8-Internal Standard

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)Declustering Potential (V)
Deoxycorticosterone (DOC)331.2109.1502665
This compound339.2113.1502665

Visualized Workflows and Relationships

Experimental Workflow for Steroid Profiling

This diagram outlines the complete workflow from sample collection to data analysis in a typical CAH research study using d8-DOC.

G SampleCollection Patient Sample Collection (Plasma/Serum) AddIS Addition of Internal Standard (incl. d8-DOC) SampleCollection->AddIS SamplePrep Sample Preparation (LLE or SPE) LCMS LC-MS/MS Analysis SamplePrep->LCMS AddIS->SamplePrep DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Ratio Calculate Analyte/IS Ratio DataProcessing->Ratio Quantification Quantification using Calibration Curve Reporting Reporting of Steroid Profile Quantification->Reporting Ratio->Quantification

Caption: Experimental workflow for steroid analysis in CAH research.

Role of d8-DOC in Accurate Quantification

The following diagram illustrates the logical principle of how a stable isotope-labeled internal standard like d8-DOC ensures accurate quantification of the target analyte.

G Sample Biological Sample (Endogenous DOC) Extraction Extraction & Processing Sample->Extraction IS Known Amount of d8-DOC Added IS->Extraction AnalyteLoss Analyte Loss & Matrix Effects Extraction->AnalyteLoss LCMS LC-MS/MS Measurement AnalyteLoss->LCMS Affects both DOC & d8-DOC equally Ratio Constant Ratio of DOC / d8-DOC LCMS->Ratio Result Accurate Quantification of Endogenous DOC Ratio->Result

Caption: Logical diagram of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard is indispensable for reliable and accurate steroid profiling in congenital adrenal hyperplasia research. The protocols and data provided herein offer a robust framework for researchers to develop and validate LC-MS/MS methods for the comprehensive assessment of adrenal function. By enabling precise quantification of deoxycorticosterone and other key steroids, d8-DOC plays a vital role in advancing our understanding of CAH pathophysiology, improving diagnostic accuracy, and optimizing therapeutic strategies for affected individuals.

Application of Deoxycorticosterone-d8 in pediatric endocrinology studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deoxycorticosterone-d8 (d8-DOC) is a stable isotope-labeled internal standard crucial for the accurate quantification of endogenous deoxycorticosterone (DOC) in pediatric endocrinology research. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for steroid analysis.[1][2][3] This is particularly important in the pediatric population where small sample volumes and low hormone concentrations necessitate highly accurate analytical techniques.[1][4][5]

The use of d8-DOC as an internal standard corrects for variations in sample preparation and analytical analysis, such as extraction efficiency and matrix effects, thereby ensuring the reliability of the results.[6][7][8] This is a significant improvement over traditional immunoassays, which are often hampered by cross-reactivity and interferences, leading to overestimated steroid values, a critical issue in neonatal and infant diagnostics.[5][9]

In pediatric endocrinology, the precise measurement of DOC is vital for the diagnosis and management of various adrenal disorders, most notably Congenital Adrenal Hyperplasia (CAH). CAH is a group of autosomal recessive disorders affecting adrenal steroidogenesis.[10][11] Deficiencies in enzymes such as 21-hydroxylase or 11β-hydroxylase lead to the accumulation of precursor steroids, including DOC in some forms of CAH.[10][11][12] Accurate monitoring of DOC levels, facilitated by the use of d8-DOC, aids in the differential diagnosis of these conditions and in optimizing treatment to prevent complications like salt wasting, hypertension, and virilization.[11][12]

Key Experimental Applications and Quantitative Data

The following tables summarize quantitative data from various studies utilizing deuterated internal standards for steroid analysis, providing a reference for researchers developing and validating their own assays.

Table 1: LC-MS/MS Method Parameters for Steroid Analysis using Deuterated Internal Standards

ParameterValueReference
Internal Standard This compound (d8-DOC)[1][2][6]
Sample Volume 150 µL serum[1]
Extraction Method Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE)[1][13][14]
Chromatography Reverse-phase C18 column[2]
Mobile Phase Methanol/Water with 0.1% Formic Acid[2]
Detection Tandem Mass Spectrometry (Triple Quadrupole)[2][9]
Ionization Mode Positive Electrospray Ionization (ESI+)[15]

Table 2: Calibration and Quality Control Data for Deoxycorticosterone Analysis

ParameterValueReference
Calibration Range 0.30 - 30.0 nmol/L[2]
Lower Limit of Quantification (LLOQ) 0.30 nmol/L[2]
Correlation Coefficient (r²) > 0.99[1]
Intra- and Inter-assay Imprecision < 10%[16]
Recovery > 75%[14]

Experimental Protocols

Protocol 1: Quantification of Deoxycorticosterone in Pediatric Serum using LC-MS/MS with d8-DOC Internal Standard

This protocol outlines a method for the quantitative analysis of deoxycorticosterone in pediatric serum samples.

1. Materials and Reagents:

  • Deoxycorticosterone (DOC) analytical standard

  • This compound (d8-DOC) internal standard

  • HPLC-grade Methanol, Acetonitrile, Water, and Formic Acid

  • Steroid-free serum for calibration standards and quality controls

  • Supported Liquid Extraction (SLE) cartridges

  • 96-well collection plates

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole)

2. Preparation of Standards and Internal Standard Working Solution:

  • Prepare stock solutions of DOC and d8-DOC in methanol.

  • Prepare a series of calibration standards by spiking steroid-free serum with known concentrations of DOC.

  • Prepare a d8-DOC internal standard working solution in methanol at a concentration of 1 ng/mL.[1]

3. Sample Preparation (Supported Liquid Extraction):

  • To 150 µL of calibrator, quality control, or patient serum, add 150 µL of the d8-DOC internal standard working solution.[1]

  • Vortex the mixture for 10 seconds.

  • Load the entire sample onto an SLE cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the steroids by adding 900 µL of ethyl acetate to each well.[17]

  • Allow the solvent to flow under gravity for 5 minutes.

  • Apply a second aliquot of 900 µL of ethyl acetate and allow it to flow for another 5 minutes.[17]

  • Collect the eluate in a 96-well collection plate.

4. Eluate Processing:

  • Dry the eluate under a stream of nitrogen at 40°C.[17]

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water.[17]

  • Seal the plate and vortex for 30 seconds.

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the steroids using a reverse-phase C18 column with a gradient elution of methanol and water containing 0.1% formic acid.[2]

  • Detect DOC and d8-DOC using multiple reaction monitoring (MRM) in positive ion mode.

6. Data Analysis:

  • Quantify the concentration of DOC in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Signaling Pathway: Steroidogenesis in Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency)

CAH_Pathway cluster_Mineralocorticoid Mineralocorticoid Pathway cluster_Glucocorticoid Glucocorticoid Pathway cluster_Androgen Androgen Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->OH_Pregnenolone CYP17A1 DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 OH_Progesterone 17-OH Progesterone Progesterone->OH_Progesterone CYP17A1 Block 21-Hydroxylase Deficiency Progesterone->Block Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 OH_Pregnenolone->OH_Progesterone 3β-HSD DHEA DHEA OH_Pregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol OH_Progesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione OH_Progesterone->Androstenedione CYP17A1 OH_Progesterone->Block Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD

Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.

Experimental Workflow: Steroid Quantification in Pediatric Serum

Experimental_Workflow Start Pediatric Serum Sample (150 µL) Add_IS Add d8-DOC Internal Standard Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 SLE Supported Liquid Extraction (SLE) Vortex1->SLE Elute Elute with Ethyl Acetate SLE->Elute Dry Dry Down (Nitrogen Evaporation) Elute->Dry Reconstitute Reconstitute in Methanol/Water Dry->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Analysis LC-MS/MS Analysis Vortex2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for pediatric serum steroid analysis.

Logical Relationship: Role of d8-DOC in Accurate Quantification

Logical_Relationship Sample_Variability Sample Preparation Variability Inaccurate_Results Inaccurate DOC Quantification Sample_Variability->Inaccurate_Results Correction Correction for Losses & Variations Sample_Variability->Correction Instrumental_Drift Instrumental Variability Instrumental_Drift->Inaccurate_Results Instrumental_Drift->Correction d8_DOC This compound (Internal Standard) d8_DOC->Correction Accurate_Results Accurate DOC Quantification Correction->Accurate_Results

Caption: Role of d8-DOC in ensuring accurate results.

References

Application Notes and Protocols: The Use of Deoxycorticosterone-d8 in Veterinary Research for Adrenal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone (DOC) is a crucial mineralocorticoid hormone involved in the regulation of electrolyte and water balance in the body. In veterinary medicine, particularly for canine patients, synthetic analogs of DOC are a cornerstone for managing adrenal disorders like hypoadrenocorticism (Addison's disease). This condition results from a deficiency in the production of corticosteroids, including mineralocorticoids and glucocorticoids, by the adrenal glands.[1][2][3][4] Desoxycorticosterone pivalate (DOCP) is a commonly administered synthetic precursor that is slowly released and converted to active deoxycorticosterone in the body.[1][2]

Accurate quantification of DOC in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and research into the pathophysiology of adrenal disorders. Deoxycorticosterone-d8, a deuterated analog of deoxycorticosterone, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its use ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. These application notes provide detailed protocols for the use of this compound in the quantification of deoxycorticosterone in canine plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Deoxycorticosterone

Deoxycorticosterone, as a mineralocorticoid, primarily acts on the mineralocorticoid receptors (MR) in the distal tubules and collecting ducts of the kidneys. This interaction upregulates and activates the basolateral Na+/K+ pumps, leading to increased sodium reabsorption and potassium excretion. This mechanism is central to maintaining electrolyte balance and blood pressure.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney (Distal Tubule & Collecting Duct) Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Aldosterone Aldosterone Adrenal_Gland->Aldosterone Deoxycorticosterone Deoxycorticosterone (DOC) Adrenal_Gland->Deoxycorticosterone Mineralocorticoid_Receptor Mineralocorticoid Receptor (MR) Deoxycorticosterone->Mineralocorticoid_Receptor Binds to Na_K_Pump Na+/K+ Pump Activation Mineralocorticoid_Receptor->Na_K_Pump Na_Reabsorption Increased Sodium Reabsorption Na_K_Pump->Na_Reabsorption K_Excretion Increased Potassium Excretion Na_K_Pump->K_Excretion Water_Retention Water Retention Na_Reabsorption->Water_Retention Blood_Pressure Increased Blood Pressure Water_Retention->Blood_Pressure

Caption: Deoxycorticosterone Signaling Pathway.

Experimental Protocols

Protocol 1: Quantification of Deoxycorticosterone in Canine Plasma using LC-MS/MS

This protocol details the method for the quantitative analysis of deoxycorticosterone in canine plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Deoxycorticosterone (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Canine plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Internal Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of deoxycorticosterone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the deoxycorticosterone primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation (Solid Phase Extraction):

  • Thaw canine plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC conditions below).

4. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Deoxycorticosterone: m/z 331.2 → 121.1 (Quantifier), m/z 331.2 → 97.1 (Qualifier)This compound: m/z 339.2 → 121.1
Source Temp. 400°C
Ionspray Voltage 3500 V

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of deoxycorticosterone to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of deoxycorticosterone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters:

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.029 ng/mL
Limit of Quantification (LOQ) 0.100 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%
Protocol 2: ACTH Stimulation Test for Diagnosis and Monitoring of Hypoadrenocorticism

The ACTH stimulation test is a dynamic endocrine test used to assess the adrenal gland's response to adrenocorticotropic hormone (ACTH). It is the gold standard for diagnosing hypoadrenocorticism.

1. Patient Preparation:

  • Fast the dog for 12 hours prior to the test. Water can be provided.

2. Procedure:

  • Collect a baseline blood sample (pre-ACTH) into a serum separator tube.

  • Administer synthetic ACTH (cosyntropin) at a dose of 5 µg/kg, either intravenously (IV) or intramuscularly (IM).[5][6][7]

  • Collect a second blood sample (post-ACTH) 1 hour after the ACTH administration.[5][6][7]

  • Allow both blood samples to clot, then centrifuge to separate the serum.

  • Label the serum samples appropriately ("pre-ACTH" and "post-ACTH") and store them at -20°C until analysis for cortisol concentration.

3. Interpretation of Results:

  • Normal Dogs: Show a significant increase in cortisol levels post-ACTH stimulation.

  • Dogs with Hypoadrenocorticism: Exhibit a blunted or no response to ACTH, with both pre- and post-ACTH cortisol levels being low.

Experimental Workflow and Data Visualization

Experimental Workflow for DOC Quantification

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Collection Canine Plasma Collection Spiking Spike with This compound (Internal Standard) Plasma_Collection->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Inject MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Deoxycorticosterone Calibration_Curve->Quantification

Caption: Workflow for DOC Quantification.

Quantitative Data Summary

Table 1: Dosing Regimens for Desoxycorticosterone Pivalate (DOCP) in Dogs

Study/RecommendationStarting Dose (mg/kg)Dosing Interval (days)Route of Administration
Manufacturer's Label2.225Intramuscular (Percorten-V) or Subcutaneous (Zycortal)
Retrospective Study (Fellman, 2021)[1]1.528-30Subcutaneous
Prospective Study (Jaffey et al., 2017)[8]1.4 - 2.638 - 90 (median 58)Not specified
Randomized Trial (Vincent et al., 2021)1.1 (low-dose) vs 2.2 (standard)30Not specified

Table 2: Pharmacokinetic Parameters of Deoxycorticosterone

ParameterValueReference
Half-life (Subcutaneous Zycortal)17 days[1]
Half-life (Intramuscular Zycortal)8 days[1]
Baseline DOC in dogs with hypoadrenocorticism0.183 ± 0.090 ng/mL[1]
DOC levels after 1.1 mg/kg DOCPIncreased above baseline[1]
DOC levels after 2.2 mg/kg DOCP1.0 - 2.2 ng/mL range[1]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of deoxycorticosterone in veterinary research. The detailed LC-MS/MS protocol presented here offers a framework for accurate pharmacokinetic and therapeutic monitoring studies of DOCP in dogs with adrenal disorders. This, in turn, can lead to more optimized and individualized treatment strategies, improving the management of hypoadrenocorticism in canine patients.

References

Application Note: Deoxycorticosterone-d8 for Monitoring In Vitro Adrenal Steroidogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the use of Deoxycorticosterone-d8 (D8-DOC) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate monitoring of in vitro adrenal steroidogenesis assays. The human adrenocarcinoma cell line, H295R, is utilized as a model system due to its ability to express the key enzymes required for steroid biosynthesis. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for screening compounds that may interfere with steroid hormone production. Detailed experimental procedures, data presentation, and visualizations of the relevant pathways and workflows are provided.

Introduction

The adrenal glands are critical endocrine organs responsible for the synthesis of a wide range of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. The process of steroidogenesis is a complex series of enzymatic reactions that convert cholesterol into biologically active steroid hormones. Disruption of this pathway by xenobiotics, such as pharmaceuticals or environmental contaminants, can lead to significant adverse health effects.

The H295R in vitro steroidogenesis assay is a widely accepted model for screening potential endocrine-disrupting chemicals.[1][2][3] This assay utilizes the human H295R adrenocortical carcinoma cell line, which expresses all the necessary enzymes for the production of adrenal and gonadal steroids.[1][3] The analysis of steroid hormones produced by these cells after exposure to test compounds provides valuable insights into the potential for endocrine disruption.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of steroid hormones in complex biological matrices.[4][5] The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.[4] D8-DOC is an ideal internal standard for monitoring the production of deoxycorticosterone and other related mineralocorticoids in the steroidogenesis pathway.

This application note details a complete workflow, from H295R cell culture and exposure to sample preparation using D8-DOC and subsequent LC-MS/MS analysis.

Adrenal Steroidogenesis Signaling Pathway

The synthesis of steroid hormones in the adrenal cortex begins with cholesterol and proceeds through a series of enzymatic conversions. The major pathways lead to the production of mineralocorticoids (e.g., aldosterone), glucocorticoids (e.g., cortisol), and androgens (e.g., dehydroepiandrosterone). Deoxycorticosterone is a key intermediate in the mineralocorticoid pathway.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOHPreg 17-OH Pregnenolone Pregnenolone->SeventeenOHPreg CYP17A1 Deoxycorticosterone Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 SeventeenOHProg 17-OH Progesterone Progesterone->SeventeenOHProg CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 SeventeenOHPreg->SeventeenOHProg 3β-HSD DHEA DHEA SeventeenOHPreg->DHEA CYP17A1 ElevenDeoxycortisol 11-Deoxycortisol SeventeenOHProg->ElevenDeoxycortisol CYP21A2 Androstenedione Androstenedione SeventeenOHProg->Androstenedione CYP17A1 Cortisol Cortisol ElevenDeoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD G A H295R Cell Culture B Plating and Acclimation (24h) A->B C Exposure to Test Compounds (48h) B->C D Collect Cell Culture Medium C->D E Spike with this compound D->E F Solid-Phase Extraction (SPE) E->F G Evaporation and Reconstitution F->G H LC-MS/MS Analysis G->H I Data Analysis and Quantification H->I

References

Application Notes and Protocols for Quantifying Deoxycorticosterone in Plasma and Urine using Deoxycorticosterone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone (DOC), a steroid hormone produced by the adrenal gland, serves as a precursor to aldosterone and possesses mineralocorticoid activity. Accurate quantification of DOC in biological matrices such as plasma and urine is crucial for understanding its role in various physiological and pathological processes, including hypertension and congenital adrenal hyperplasia. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Deoxycorticosterone-d8, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

These application notes provide detailed protocols for the quantification of deoxycorticosterone in both human plasma and urine using LC-MS/MS with this compound as an internal standard.

Data Presentation

The following tables summarize typical quantitative data for deoxycorticosterone in plasma and urine, including reference ranges and key validation parameters for the analytical methods.

Table 1: Reference Ranges for Deoxycorticosterone in Human Plasma/Serum

PopulationAge GroupDeoxycorticosterone Concentration (ng/dL)
Adults>18 years< 16
Children1 - 5 years< 62
6 - 10 years< 58
11 - 17 years< 38
Newborns1 - 7 days7 - 150

Note: Reference ranges can vary between laboratories and methodologies.

Table 2: Method Validation Parameters for Deoxycorticosterone Quantification by LC-MS/MS

ParameterPlasmaUrine
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL50 ng/mL
Intra-assay Precision (%CV) < 10%< 15%
Inter-assay Precision (%CV) < 15%< 20%
Accuracy/Recovery 85-115%80-120%

Signaling Pathway

Deoxycorticosterone is a key intermediate in the steroidogenesis pathway, leading to the synthesis of aldosterone.

G Steroidogenesis Pathway of Deoxycorticosterone to Aldosterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2

Steroidogenesis pathway of deoxycorticosterone.

Experimental Protocols

Detailed methodologies for the quantification of deoxycorticosterone in plasma and urine are provided below.

Protocol 1: Quantification of Deoxycorticosterone in Human Plasma

This protocol outlines the procedure for extracting and quantifying deoxycorticosterone from human plasma samples.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • Deoxycorticosterone analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • 96-well collection plates

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation Workflow:

G Plasma Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis SampleCollection Plasma Sample (200 µL) AddIS Add this compound (Internal Standard) SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation VortexMix Vortex & Centrifuge ProteinPrecipitation->VortexMix SupernatantTransfer Transfer Supernatant VortexMix->SupernatantTransfer LLE Add MTBE & Vortex SupernatantTransfer->LLE PhaseSeparation Centrifuge for Phase Separation LLE->PhaseSeparation OrganicLayerTransfer Transfer Organic Layer PhaseSeparation->OrganicLayerTransfer Evaporation Evaporate to Dryness OrganicLayerTransfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Workflow for plasma deoxycorticosterone analysis.

3. Detailed Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each tube.

  • Mixing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Parameters (Example):

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Deoxycorticosterone: m/z 331.2 → 109.1

    • This compound: m/z 339.2 → 112.1 (Note: MRM transitions should be optimized for the specific instrument used.)

Protocol 2: Quantification of Deoxycorticosterone in Human Urine

This protocol details the procedure for extracting and quantifying deoxycorticosterone from human urine samples, which often requires a hydrolysis step to measure both free and conjugated forms.

1. Materials and Reagents:

  • Human urine (24-hour collection or spot sample)

  • Deoxycorticosterone analytical standard

  • This compound internal standard

  • β-glucuronidase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • 96-well collection plates

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation Workflow:

G Urine Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection Urine Sample (1 mL) AddIS Add this compound (Internal Standard) SampleCollection->AddIS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) AddIS->Hydrolysis SPE_Condition Condition SPE Cartridge Hydrolysis->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Application Notes and Protocols: Deoxycorticosterone-d8 in the Study of Mineralocorticoid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone (DOC), a precursor to aldosterone, is a steroid hormone with significant mineralocorticoid activity.[1] The study of its role in both normal physiological processes and pathological conditions is crucial for understanding the mineralocorticoid receptor (MR) signaling pathway. Deoxycorticosterone-d8 (DOC-d8) is the deuterated form of DOC.[2][3] Due to the kinetic isotope effect, deuteration can sometimes alter the pharmacokinetic and metabolic profiles of drugs.[2][3] However, in the context of mineralocorticoid receptor activity studies, DOC-d8's primary and critical application is as a stable isotope-labeled internal standard for the accurate quantification of endogenous DOC and other steroid hormones using mass spectrometry.[2][4] This document provides detailed application notes and protocols for the use of DOC-d8 in research focused on MR activity.

Application: Internal Standard for Accurate Quantification of Deoxycorticosterone

The primary application of DOC-d8 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of DOC in biological matrices such as serum, plasma, and tissue homogenates.[2][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]

Key Advantages of Using DOC-d8 as an Internal Standard:

  • High Accuracy and Precision: Co-elution with the unlabeled analyte allows for reliable correction of analytical variability.

  • Specificity: The distinct mass-to-charge ratio (m/z) of DOC-d8 allows for its specific detection alongside the endogenous analyte without interference.

  • Improved Method Robustness: Minimizes the impact of matrix effects, leading to more reliable results across different sample types.

Quantitative Data

While DOC-d8 itself is not typically used to determine binding affinity or potency at the MR, the accurate quantification it enables is critical for studies that do. For reference, the non-deuterated form, Deoxycorticosterone, is a potent agonist of the mineralocorticoid receptor.

CompoundParameterValueReceptorNotes
DeoxycorticosteroneEC500.16 nMO. mykiss mineralocorticoid receptor (rtMR)Demonstrates potent agonist activity.[6]
AldosteroneEC500.7 x 10⁻⁹ MHuman Mineralocorticoid Receptor (hMR)A reference agonist for comparison.[7]
CortisolEC503.5 x 10⁻⁹ MHuman Mineralocorticoid Receptor (hMR)Also a natural ligand for the MR.[7]

Experimental Protocols

Protocol 1: Quantification of Deoxycorticosterone in Human Serum using LC-MS/MS with DOC-d8 as an Internal Standard

This protocol outlines a general procedure for the extraction and analysis of DOC from serum samples. Optimization will be required for specific instrumentation and sample types.

Materials:

  • This compound (DOC-d8)

  • Deoxycorticosterone (DOC) standard

  • Human serum samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Preparation of Standards and Internal Standard Spiking Solution:

    • Prepare stock solutions of DOC and DOC-d8 in methanol.

    • Create a series of calibration standards by serially diluting the DOC stock solution.

    • Prepare a working internal standard spiking solution of DOC-d8 in methanol.

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • Thaw serum samples on ice.

    • To 100 µL of serum, add the DOC-d8 internal standard spiking solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding 1 mL of MTBE. Vortex for 2 minutes and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase column (e.g., C18) is typically used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to separate the analyte from other matrix components.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

      • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both DOC and DOC-d8.

        • DOC: Select appropriate precursor and product ions.

        • DOC-d8: Select precursor and product ions reflecting the mass shift due to deuteration.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of DOC to DOC-d8 against the concentration of the DOC standards.

    • Determine the concentration of DOC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a ligand-activated transcription factor.[8] Upon binding to its ligand (e.g., aldosterone or DOC), the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[9][10] In the nucleus, it dimerizes and binds to hormone response elements (HREs) on the DNA, leading to the recruitment of co-regulators and the initiation of target gene transcription.[10][11]

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand Aldosterone / DOC MR_HSP MR-HSP Complex Ligand->MR_HSP Binding MR_Active Activated MR MR_HSP->MR_Active Conformational Change HSP HSP MR_HSP->HSP Dissociation MR_Dimer MR Dimer MR_Active->MR_Dimer Translocation & Dimerization HRE Hormone Response Element (HRE) MR_Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription Initiation mRNA mRNA Transcription->mRNA

Caption: Classical Mineralocorticoid Receptor (MR) genomic signaling pathway.

Experimental Workflow: Quantification of DOC in Biological Samples

The following diagram illustrates a typical workflow for the quantification of Deoxycorticosterone in biological samples using DOC-d8 as an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Serum) Spike Spike with DOC-d8 (Internal Standard) Sample->Spike Extraction Extraction (Protein Precipitation & LLE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Processing (Calibration Curve) LC_MS->Data Result Quantification of Endogenous DOC Data->Result

Caption: Workflow for DOC quantification using DOC-d8 internal standard.

Logical Relationship: Role of DOC-d8 in MR Activity Studies

This diagram outlines the logical connection between the use of DOC-d8 and the broader study of mineralocorticoid receptor activity.

Logical_Relationship DOC_d8 This compound IS Internal Standard in LC-MS/MS DOC_d8->IS is used as Quant Accurate Quantification of Endogenous DOC IS->Quant enables MR_Activity Understanding MR Activity (Physiology & Pathology) Quant->MR_Activity is crucial for Drug_Dev Informing Drug Development MR_Activity->Drug_Dev contributes to

Caption: The role of DOC-d8 in the context of MR research.

References

Troubleshooting & Optimization

Navigating Isotopic Interference with Deoxycorticosterone-d8 in Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic interference with Deoxycorticosterone-d8 (d8-DOC) in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound (d8-DOC) is a stable isotope-labeled (SIL) internal standard for Deoxycorticosterone (DOC). In quantitative mass spectrometry, a known amount of the SIL internal standard is added to samples. Because d8-DOC is chemically and physically almost identical to the endogenous analyte (DOC), it can be used to account for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the quantification.

Q2: What are the common sources of interference when using d8-DOC?

Interference in the d8-DOC signal can arise from several sources:

  • Isotopic Crosstalk: Natural isotopes of the unlabeled Deoxycorticosterone (especially ¹³C) can contribute to the signal of the d8-DOC, particularly at high concentrations of the analyte.

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as d8-DOC can co-elute and interfere with its signal. A potential, though not always observed, example is the antidepressant drug Paroxetine.[1]

  • Metabolites: Metabolites of Deoxycorticosterone, such as glucuronide and sulfate conjugates, can potentially interfere if they are not chromatographically separated or if they undergo in-source fragmentation to produce ions with the same m/z as d8-DOC. Tetrahydro-11-deoxycorticosterone 3-glucuronide is one such metabolite that has been identified in urine samples.[2][3]

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with d8-DOC and either suppress or enhance its ionization, leading to inaccurate results.[4]

Q3: My d8-DOC signal is variable or unexpectedly high/low. What are the first steps to troubleshoot this?

Start by systematically evaluating the following:

  • Chromatography: Assess the peak shape and retention time of both DOC and d8-DOC. Poor chromatography can lead to co-elution with interfering substances.

  • Mass Spectrometry Parameters: Verify the precursor and product ion masses (MRM transitions) and collision energies for both analyte and internal standard.

  • Sample Preparation: Review your sample preparation procedure to ensure it effectively removes potential interferences.

  • Isotopic Crosstalk: Analyze a high-concentration standard of unlabeled DOC to check for any contribution to the d8-DOC MRM transition.

Troubleshooting Guides

Guide 1: Investigating Isotopic Crosstalk

Isotopic crosstalk occurs when the isotopic envelope of the unlabeled analyte contributes to the signal of the deuterated internal standard.

Symptoms:

  • The d8-DOC signal increases with increasing concentrations of unlabeled DOC in calibration standards.

  • Inaccurate quantification, especially at the lower end of the calibration curve.

Troubleshooting Workflow:

Troubleshooting Isotopic Crosstalk A High d8-DOC signal in high concentration DOC standards? B Analyze high concentration unlabeled DOC standard A->B C Observe signal in d8-DOC MRM transition? B->C D Yes: Isotopic Crosstalk Confirmed C->D Yes E No: Investigate other sources of interference C->E No F Optimize MRM transitions: Select product ions with less overlap D->F G Improve chromatographic separation: Ensure baseline resolution D->G H Evaluate linearity of response F->H G->H

Caption: Workflow for identifying and mitigating isotopic crosstalk.

Guide 2: Addressing Isobaric and Metabolite Interference

Isobaric compounds and metabolites can co-elute and share similar MRM transitions with d8-DOC.

Symptoms:

  • Unexpected peaks in the d8-DOC chromatogram.

  • Poor peak shape or peak splitting.

  • Inconsistent ion ratios between quantifier and qualifier transitions.

Troubleshooting Workflow:

Addressing Isobaric and Metabolite Interference A Unexpected peaks or poor peak shape in d8-DOC chromatogram? B Review sample matrix for potential isobaric compounds (e.g., medications) A->B C Consider potential for conjugated metabolites A->C D Modify chromatographic method: Adjust gradient, change column B->D E Incorporate hydrolysis step in sample preparation C->E G Re-analyze sample D->G F Optimize sample cleanup (SPE/LLE) to remove interferences E->F F->G H Interference resolved? G->H

Caption: Workflow for troubleshooting isobaric and metabolite interference.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for Deoxycorticosterone and its deuterated internal standard. Note that optimal parameters may vary depending on the specific instrument and experimental conditions.

Table 1: Typical MRM Transitions for Deoxycorticosterone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Deoxycorticosterone (DOC)331.297.0109.1
This compound (d8-DOC)339.297.0107.0

Note: These are commonly reported transitions; optimization on the specific instrument is recommended.

Table 2: Potential Interferents and their Mass Spectral Information

Potential InterferentMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Notes
Deoxycorticosterone glucuronideC₂₇H₃₈O₉507.25Can undergo in-source fragmentation to produce the DOC aglycone (m/z 331.2).
Deoxycorticosterone sulfateC₂₁H₃₀O₆S411.18Can undergo in-source fragmentation to produce the DOC aglycone (m/z 331.2).
ParoxetineC₁₉H₂₀FNO₃330.14Isobaric with Deoxycorticosterone.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Steroid Analysis

This protocol provides a general procedure for the cleanup of serum or plasma samples to remove interfering substances like phospholipids.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Internal standard solution (d8-DOC in methanol)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of serum or plasma, add 10 µL of the internal standard working solution. Vortex to mix. Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the steroids with 1 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water). The sample is now ready for LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis of Steroid Conjugates

This protocol is used to cleave glucuronide and sulfate moieties from steroid metabolites, allowing for the analysis of total (free + conjugated) steroid concentrations.

Materials:

  • β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia)[5][6]

  • Acetate buffer (e.g., 0.1 M, pH 5.0)

  • Incubator or water bath at 37°C

Procedure:

  • Sample Preparation: To 100 µL of urine or plasma, add 50 µL of acetate buffer.

  • Enzyme Addition: Add 10 µL of the β-glucuronidase/arylsulfatase solution. Vortex gently.

  • Incubation: Incubate the mixture for 1-2 hours at 37°C. Incubation time may need to be optimized depending on the enzyme activity and sample matrix.

  • Stopping the Reaction: Stop the enzymatic reaction by adding a high volume of organic solvent (e.g., 500 µL of acetonitrile) to precipitate the enzyme.

  • Further Processing: Proceed with a cleanup method such as SPE (Protocol 1) or liquid-liquid extraction before LC-MS/MS analysis.

Visualizing Experimental Workflows

Sample Preparation Workflow with Hydrolysis cluster_0 Sample Preparation A 1. Aliquot Sample (e.g., 100 µL Plasma/Urine) B 2. Add Internal Standard (d8-DOC) A->B C 3. Enzymatic Hydrolysis (Optional) (β-glucuronidase/arylsulfatase) B->C D 4. Protein Precipitation (e.g., Acetonitrile) C->D E 5. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) D->E F 6. Evaporation (Dry down eluate) E->F G 7. Reconstitution (In initial mobile phase) F->G H 8. LC-MS/MS Analysis G->H

Caption: A comprehensive sample preparation workflow for steroid analysis.

References

Optimizing Deoxycorticosterone-d8 concentration for a multi-steroid assay.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Multi-Steroid Assay Optimization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing Deoxycorticosterone-d8 (d8-DOC) concentration for multi-steroid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a multi-steroid assay?

This compound (d8-DOC) is a stable isotope-labeled (SIL) internal standard (IS). Its primary function is to compensate for variability during the entire analytical workflow.[1] By adding a known, constant amount of d8-DOC to all calibration standards, quality controls, and unknown samples, it corrects for variations in sample preparation (e.g., extraction recovery), injection volume, and instrument response, such as ion suppression or enhancement caused by matrix effects.[1][2][3] Quantification is based on the ratio of the native analyte signal to the internal standard signal, which significantly improves the accuracy and precision of the results.[1]

Q2: Is there a single optimal concentration for d8-DOC?

No, there is no universal concentration for d8-DOC. The ideal concentration is method-specific and must be determined empirically.[1] It depends on factors like the expected concentration range of the native deoxycorticosterone, the sensitivity of the mass spectrometer, and the complexity of the sample matrix (e.g., serum, plasma, urine).[1][4]

Q3: What is a good starting concentration for d8-DOC optimization?

A common and effective practice is to select a starting concentration that falls in the mid-range of the analyte's calibration curve.[5] For example, if the calibration curve for native deoxycorticosterone spans from 0.1 ng/mL to 50 ng/mL, a good starting concentration for d8-DOC would be around 10-20 ng/mL. This approach helps maintain an analyte-to-IS peak area ratio that is close to one for a significant portion of the curve, which can improve precision.[5]

Q4: Can the d8-DOC elute at a slightly different time than the native deoxycorticosterone?

Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[6][7][8] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][8] It is crucial to ensure that this time shift does not cause the two compounds to experience different matrix effects.[9] Chromatographic conditions can be modified with a shallower gradient to ensure the peaks overlap sufficiently.[8][10]

Q5: What are "matrix effects" and how does d8-DOC help mitigate them?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[4][11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[4] Because d8-DOC is chemically and structurally almost identical to the native analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2][3] By using the analyte/IS ratio for quantification, these effects are effectively normalized, leading to more reliable results.[11][12]

Troubleshooting Guide: Optimizing d8-DOC Concentration

This guide addresses specific issues you may encounter during the optimization of your d8-DOC internal standard.

Problem Potential Causes Recommended Solutions & Actions
High Variability in d8-DOC Peak Area (>15% CV) 1. Inconsistent addition of IS solution during sample preparation.[1]2. Poor instrument performance (e.g., injection precision issues).3. The IS concentration is too low, resulting in a poor signal-to-noise ratio (S/N).[5]4. Variable matrix effects across different samples.[4]1. Use a calibrated pipette and ensure thorough vortexing after adding the IS.2. Perform system suitability tests to verify injector and detector stability.3. Increase the IS concentration to achieve a more robust signal.4. Re-evaluate the sample cleanup procedure (e.g., LLE, SLE) to better remove interfering components.[13]
Non-Linear Calibration Curve (especially at high concentrations) 1. The d8-DOC concentration is too high, causing ion suppression of the analyte.[5]2. Detector saturation due to an excessively high IS signal.3. The analyte's natural isotopic abundance (M+8) is contributing to the d8-DOC signal (isotopic crosstalk).[8]1. Reduce the d8-DOC concentration. A common rule is to aim for an IS signal that is ~50% of the signal of the highest calibration standard.[1]2. Lower the IS concentration and check if linearity improves.3. Ensure the mass difference between the analyte and IS is sufficient. If not, select a different labeled standard if available.
Poor d8-DOC Signal or Signal-to-Noise (S/N < 10) 1. The IS concentration is too low for the instrument's sensitivity.2. Suboptimal MS source parameters for d8-DOC ionization.3. Significant ion suppression from the sample matrix.[9]4. Degradation of the d8-DOC standard due to improper storage.1. Prepare a higher concentration working solution for the IS.2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a solution of d8-DOC.3. Improve the sample preparation method (e.g., protein precipitation followed by liquid-liquid extraction).[14][15]4. Verify the integrity of the standard; prepare fresh stock and working solutions.
Analyte Peak Tailing or Splitting 1. Issues with the analytical column (e.g., contamination, degradation).2. Inappropriate mobile phase composition or pH.3. Co-eluting interferences from the matrix.1. Use a guard column and/or replace the analytical column.2. Adjust the mobile phase organic content or modify the pH.3. Optimize the chromatographic gradient to achieve better separation from interfering peaks.[16]

Experimental Protocols

Protocol 1: Determining Optimal d8-DOC Concentration

Objective: To identify a d8-DOC concentration that provides a stable signal and ensures linearity and accuracy across the entire calibration range of the native analyte.

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a series of 7-8 calibration standards for the native deoxycorticosterone in a surrogate matrix (e.g., stripped serum). The range should cover the expected physiological or therapeutic concentrations.

  • Prepare d8-DOC Spiking Solutions: Prepare three to five different working concentrations of d8-DOC (e.g., Low, Medium, High). A good starting point is to bracket the mid-point of the analyte's calibration range. For an analyte range of 0.1-50 ng/mL, you might test d8-DOC concentrations of 5, 15, and 40 ng/mL.

  • Create Test Sets: For each d8-DOC concentration, prepare a full set of calibration standards.

    • Set A: Spike the entire calibration curve with the "Low" d8-DOC concentration.

    • Set B: Spike the entire calibration curve with the "Medium" d8-DOC concentration.

    • Set C: Spike the entire calibration curve with the "High" d8-DOC concentration.

  • Sample Preparation: Process all three sets using your established extraction method (e.g., Supported Liquid Extraction, Liquid-Liquid Extraction, or Protein Precipitation).[14][17]

  • LC-MS/MS Analysis: Analyze all samples in a single batch to minimize instrument variability.

  • Data Evaluation:

    • For each set, plot the calibration curve (Analyte Area / IS Area vs. Analyte Concentration) and determine the linearity (R²).

    • Calculate the coefficient of variation (%CV) for the d8-DOC peak area across all injections within each set.

    • Observe the analyte and IS peak shapes and signal-to-noise at the Lower Limit of Quantification (LLOQ).

Selection Criteria: Choose the d8-DOC concentration that results in the calibration curve with the best linearity (R² > 0.99), the lowest %CV for the IS peak area, and stable, robust signals for both analyte and IS at the LLOQ.[1]

Data Presentation: Example Optimization Results

The following table summarizes potential results from the optimization experiment described above.

d8-DOC Conc.IS Peak Area %CV (n=8 standards)Calibration Curve Linearity (R²)Analyte S/N at LLOQObservations
5 ng/mL (Low) 21.5%0.99159High IS variability; poor S/N for IS at low analyte levels.
15 ng/mL (Medium) 4.8% 0.9989 25 Stable IS signal; excellent linearity and sensitivity.
40 ng/mL (High) 5.2%0.989022Slight drop in linearity at upper concentrations, suggesting potential ion suppression.

Based on this representative data, the 15 ng/mL concentration is optimal for the assay.

Visualizations

Workflow for IS Concentration Optimization

G Workflow for d8-DOC Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation A Prepare Analyte Calibration Standards B Prepare Multiple d8-DOC Concentrations (Low, Med, High) C Create 3 Test Sets: Spike Cal-Curve with each d8-DOC Conc. B->C D Process all Samples (LLE, SLE, or PPT) C->D E LC-MS/MS Analysis (Single Batch) D->E F Calculate Linearity (R²) & IS Area %CV E->F G Assess S/N at LLOQ F->G H Select Optimal Concentration G->H

Caption: A flowchart illustrating the key steps for optimizing the internal standard concentration.

Troubleshooting Logic for Poor IS Signal

G Troubleshooting Low d8-DOC Signal Start Problem: Poor d8-DOC Signal (Low S/N or High %CV) Conc Is the IS concentration appropriate for the instrument's sensitivity? Start->Conc Matrix Is significant ion suppression suspected? Conc->Matrix Yes Sol_Conc Solution: Increase d8-DOC concentration. Conc->Sol_Conc No Instrument Is the instrument performing optimally? Matrix->Instrument No Sol_Matrix Solution: Improve sample cleanup (LLE, SLE) to remove interfering components. Matrix->Sol_Matrix Yes Sol_Instrument Solution: Optimize MS source parameters & run system suitability tests. Instrument->Sol_Instrument No

Caption: A decision tree for troubleshooting and resolving issues of poor internal standard signal.

References

Technical Support Center: Addressing Ion Suppression with Deoxycorticosterone-d8 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression in LC-MS analysis, with a specific focus on the use of Deoxycorticosterone-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis of Deoxycorticosterone?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Deoxycorticosterone) in the mass spectrometer's ion source. This interference reduces the number of analyte ions that reach the detector, leading to a decreased signal intensity. The consequences of ion suppression include reduced analytical sensitivity, poor accuracy and precision, and potentially inaccurate quantification of Deoxycorticosterone.

Q2: How does using this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Deoxycorticosterone. Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio should remain constant even if both signals are suppressed. This is considered the gold standard for compensating for matrix effects.

Q3: I am using this compound, but I still see poor accuracy and precision. What could be the issue?

A3: While this compound is an excellent tool, it may not always perfectly compensate for ion suppression. Potential issues include:

  • Chromatographic Separation: Even a slight difference in retention time between Deoxycorticosterone and this compound can lead to differential ion suppression if they elute into regions of varying matrix effects.

  • High Concentration of Matrix Components: In highly complex or "dirty" samples, the concentration of interfering compounds can be so high that it disproportionately affects the ionization of both the analyte and the internal standard.

  • Source of Internal Standard: Ensure the purity and concentration of your this compound solution are accurate.

Q4: How can I determine if ion suppression is occurring in my assay?

A4: A common and effective method to qualitatively assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of Deoxycorticosterone solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal of Deoxycorticosterone indicates a region of ion suppression.

Q5: What are the primary sources of ion suppression in the analysis of corticosteroids like Deoxycorticosterone?

A5: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components. For corticosteroids, common culprits in matrices like plasma and urine include:

  • Phospholipids: Abundant in plasma and serum, they are known to cause significant ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Endogenous Steroids and Metabolites: Other steroids and their metabolites present in the sample can co-elute and compete for ionization.

Troubleshooting Guides

Issue 1: Inconsistent results despite using this compound

Symptoms:

  • Poor precision in quality control (QC) samples.

  • Inaccurate quantification in matrix-based samples compared to standards in neat solution.

  • Analyte to internal standard ratio varies between different biological samples.

Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Co-elution of Deoxycorticosterone and This compound A->B C Perfect Co-elution? B->C D Optimize Chromatography: - Adjust gradient - Change mobile phase organic solvent - Modify column temperature C->D No E Perform Post-Column Infusion Experiment C->E Yes D->B F Ion Suppression Zone Identified? E->F G Shift Analyte Retention Time Away from Suppression Zone F->G Yes H Improve Sample Preparation F->H No K Problem Resolved? G->K I Consider Alternative Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) H->I J Dilute Sample I->J J->K L Contact Technical Support K->L Yes M Issue Persists K->M No M->H

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Significant signal drop for both Deoxycorticosterone and this compound

Symptoms:

  • Low peak areas for both the analyte and internal standard in matrix samples compared to neat standards.

  • Difficulty meeting required sensitivity limits.

Potential Cause: Severe ion suppression due to a highly complex matrix.

Solutions:

  • Enhance Sample Preparation: The most effective way to combat severe ion suppression is to remove the interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is generally more effective at removing phospholipids and other interferences than protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract corticosteroids while leaving behind many matrix components.

  • Chromatographic Optimization:

    • Use a longer column or a shallower gradient: This can improve the separation of Deoxycorticosterone from co-eluting matrix components.

    • Divert flow: Use a divert valve to send the early and late eluting, unretained, and highly retained matrix components to waste instead of the mass spectrometer.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the initial analyte concentration is high enough to remain detectable after dilution.

Data Presentation

Table 1: Representative Matrix Effects for Corticosteroids in Human Plasma and Urine

AnalyteMatrixSample PreparationIonization ModeMatrix Effect (%)Reference
11-DeoxycorticosteroneHuman SerumLiquid-Liquid ExtractionESI+-29.9 to 19.9[1]
CorticosteroneHuman SerumLiquid-Liquid ExtractionESI+-29.9 to 19.9[1]
CortisolHuman PlasmaProtein Precipitation & LLEESI+-15.3 to -27.3 (Ion Suppression)[2]
CortisoneHuman PlasmaProtein Precipitation & LLEESI+-15.3 to -27.3 (Ion Suppression)[2]
AldosteroneHuman SerumSolid-Phase ExtractionESI+Not specified, but LC-MS/MS values are ~28% lower than immunoassay, partly due to matrix effects in IA.[3]
Various SteroidsHuman UrineLiquid-Liquid ExtractionESI+-6.56 to 7.30[4]
Various SteroidsHuman SerumLiquid-Liquid ExtractionESI+-13.9 to 18.2[4]

Note: Matrix effect is calculated as ((Peak area in matrix / Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion

Objective: To identify the regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement of the Deoxycorticosterone signal.

Methodology:

  • System Setup:

    • Prepare a standard solution of Deoxycorticosterone in a suitable mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.

    A LC Pump B Autosampler A->B C Analytical Column B->C D T-Fitting C->D F Mass Spectrometer D->F E Syringe Pump (Deoxycorticosterone Solution) E->D

    Caption: Post-column infusion experimental setup.

  • Procedure:

    • Start the LC method with the mobile phase gradient.

    • Once the system is equilibrated, start the syringe pump to infuse the Deoxycorticosterone solution. You should observe a stable baseline signal for the Deoxycorticosterone MRM transition.

    • Inject a blank matrix sample that has been subjected to your sample preparation procedure (e.g., extracted blank plasma).

    • Monitor the Deoxycorticosterone signal throughout the chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no significant ion suppression or enhancement.

    • A dip or decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

    By comparing the retention time of your Deoxycorticosterone peak with the regions of suppression/enhancement, you can determine if your analyte is being affected by the matrix.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement for Deoxycorticosterone.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Deoxycorticosterone and this compound into the final mobile phase composition at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike with Deoxycorticosterone and this compound to the same concentrations as Set A.

    • Set C (Pre-extraction Spike): Spike Deoxycorticosterone and this compound into at least six different lots of blank biological matrix before the extraction process. These are your regular QC samples.

  • Analysis: Analyze all three sets of samples using your LC-MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The coefficient of variation (CV%) of the MF across the different lots of matrix should be ≤15%.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

      • This value should be close to 1 if this compound is effectively compensating for the matrix effect. The CV% across different lots should be ≤15%.

    • Recovery:

      • Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100

      • This assesses the efficiency of your extraction process.

This comprehensive approach allows you to differentiate between extraction efficiency and matrix effects, and to quantitatively assess how well your internal standard is performing.

References

Technical Support Center: Optimizing Chromatographic Resolution of Deoxycorticosterone and its d8 Isotopologue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced chromatographic applications. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Deoxycorticosterone and its deuterated internal standard, Deoxycorticosterone-d8. Below you will find troubleshooting guides and frequently asked questions to help you improve the resolution and achieve reliable quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do Deoxycorticosterone and its d8 isotopologue separate during my reversed-phase LC-MS analysis?

A1: The separation you are observing is due to a phenomenon known as the "chromatographic isotope effect" (CIE). The substitution of hydrogen atoms with heavier deuterium atoms in the d8 isotopologue leads to subtle differences in the physicochemical properties of the molecule. Specifically, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, which separates compounds based on hydrophobicity, deuterated compounds are often slightly less hydrophobic and therefore may elute slightly earlier than their non-deuterated counterparts.

Q2: Is a small retention time shift between Deoxycorticosterone and this compound acceptable for quantitative analysis?

A2: A small, consistent, and reproducible retention time shift is often acceptable, provided it does not compromise the accuracy and precision of your quantification. However, if the shift is large or variable, it can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately affecting the reliability of the results.

Q3: What are the primary chromatographic parameters I can adjust to improve the co-elution of Deoxycorticosterone and its d8 isotopologue?

A3: The primary parameters at your disposal are the mobile phase composition (organic solvent type and percentage, and additives), column temperature, and the stationary phase chemistry. Each of these can be systematically adjusted to minimize the retention time difference.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Resolution Between Deoxycorticosterone and this compound

This guide will walk you through a systematic approach to troubleshooting and improving the co-elution of your analyte and its deuterated internal standard.

Troubleshooting Workflow:

G start Start: Poor Resolution Observed mobile_phase Step 1: Modify Mobile Phase - Adjust Organic Solvent % - Switch Organic Solvent (ACN vs. MeOH) - Modify Additives (e.g., Formic Acid %) start->mobile_phase check1 Resolution Improved? mobile_phase->check1 temperature Step 2: Adjust Column Temperature - Increase or Decrease in increments check1->temperature No end_success End: Resolution Optimized check1->end_success Yes check2 Resolution Improved? temperature->check2 stationary_phase Step 3: Evaluate Stationary Phase - Consider different column chemistry (e.g., Phenyl-Hexyl vs. C18) check2->stationary_phase No check2->end_success Yes check3 Resolution Improved? stationary_phase->check3 check3->end_success Yes end_further End: Further Method Development Required check3->end_further No

Caption: A logical workflow for troubleshooting poor resolution.

Detailed Steps:

  • Modify Mobile Phase Composition:

    • Organic Solvent Percentage: A common first step is to adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times for both compounds and may alter their selectivity.

    • Switch Organic Solvent: Acetonitrile and methanol have different chemical properties that can influence separation.[1][2] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic.[1][3] Switching from one to the other can change the elution order or improve co-elution.[4]

    • Mobile Phase Additives: Small changes in the concentration of additives like formic acid can sometimes influence the separation of closely related compounds.

  • Adjust Column Temperature:

    • Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[5] Systematically increasing or decreasing the column temperature can alter the retention times and potentially reduce the separation between the isotopologues.[6]

  • Evaluate Stationary Phase:

    • If modifications to the mobile phase and temperature are unsuccessful, consider a different stationary phase. While C18 columns are common, a phenyl-hexyl phase, for example, offers different selectivity due to π-π interactions and may provide better co-elution for steroid compounds.[3]

Illustrative Impact of Chromatographic Parameters on Resolution

The following tables provide an illustrative summary of how adjusting key chromatographic parameters can be expected to influence the separation of Deoxycorticosterone and its d8 isotopologue. Please note that the exact retention time shifts are hypothetical and will vary based on the specific LC-MS system, column, and other experimental conditions.

Table 1: Effect of Mobile Phase Composition (Illustrative Example)

Organic Solvent% OrganicDeoxycorticosterone RT (min)This compound RT (min)Resolution (Rs)
Acetonitrile50%5.255.200.8
Acetonitrile45%6.806.760.6
Methanol60%5.305.280.4
Methanol55%7.107.080.3

Table 2: Effect of Column Temperature (Illustrative Example)

Temperature (°C)Deoxycorticosterone RT (min)This compound RT (min)Resolution (Rs)
305.805.740.9
405.255.200.8
504.754.710.6

Experimental Protocols

Protocol 1: Sample Preparation for Deoxycorticosterone Analysis in Plasma

This protocol outlines a general procedure for the extraction of Deoxycorticosterone from a plasma matrix.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or a mixture of zinc sulfate and an organic solvent.[7]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Method for Deoxycorticosterone Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of Deoxycorticosterone.[8]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The gradient should be optimized to ensure sufficient retention and separation from matrix components.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: Start at 40°C and adjust as needed to optimize resolution.[5]

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Deoxycorticosterone Transition: To be determined by direct infusion and optimization.

    • This compound Transition: To be determined by direct infusion and optimization.

Visualizations

The Chromatographic Isotope Effect

The following diagram illustrates the underlying principle of the chromatographic isotope effect in reversed-phase chromatography.

G cluster_0 Reversed-Phase Column (Non-Polar Stationary Phase) cluster_1 Elution Profile A Deoxycorticosterone (Analyte) D Later Elution (More Hydrophobic) A->D Stronger Hydrophobic Interaction B This compound (Internal Standard) C Earlier Elution (Less Hydrophobic) B->C Weaker Hydrophobic Interaction

Caption: The chromatographic isotope effect on separation.

References

Technical Support Center: Impact of Solvent Choice on Deoxycorticosterone-d8 Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the signal intensity of Deoxycorticosterone-d8 (DOC-d8) in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic solvents used for the mobile phase in this compound analysis?

A1: The most commonly used organic solvents for the reversed-phase liquid chromatography of this compound and other corticosteroids are acetonitrile (ACN) and methanol (MeOH).[1][2][3] Both are typically mixed with water to create the mobile phase.

Q2: Which organic solvent, acetonitrile or methanol, generally provides a better signal intensity for steroids in ESI-MS?

Q3: What is the role of mobile phase additives, and which ones are recommended for this compound analysis?

A3: Mobile phase additives are used to improve chromatographic peak shape and enhance ionization, thereby increasing signal intensity. For corticosteroids like DOC-d8, which are 3-keto-Δ4 steroids, ammonium fluoride (NH₄F) has been shown to be particularly effective in positive ion mode, significantly increasing signal intensity compared to traditional additives like formic acid.[6][7][8] Formic acid is also commonly used to promote the formation of protonated molecules [M+H]⁺.[1][8]

Q4: How does the composition of the reconstitution solvent affect the signal intensity of this compound?

A4: The reconstitution solvent should ideally be similar in composition to the initial mobile phase to ensure good peak shape and prevent precipitation of the analyte. Using a reconstitution solvent with a lower organic content than the mobile phase can help in focusing the analyte at the head of the column, leading to sharper peaks. Conversely, a much higher organic content might cause peak distortion. For steroids, a mixture of water and the organic solvent used in the mobile phase (e.g., 70:30 acetonitrile:water) is a common choice.[9] The solubility of the analyte in the reconstitution solvent is crucial for recovery and signal intensity.[10]

Troubleshooting Guides

Problem 1: Low or No Signal Intensity for this compound

This guide will help you troubleshoot the potential causes of low or no signal for your deuterated internal standard.

Start Low/No DOC-d8 Signal CheckMS Verify MS Performance Start->CheckMS CheckLC Evaluate LC Conditions Start->CheckLC CheckSample Assess Sample Preparation Start->CheckSample SolventIssue Mobile Phase/Reconstitution Solvent Issue? CheckLC->SolventIssue AdditiveIssue Optimize Mobile Phase Additive SolventIssue->AdditiveIssue Yes OrganicSolventIssue Evaluate Organic Solvent SolventIssue->OrganicSolventIssue Yes ReconstitutionIssue Optimize Reconstitution Solvent SolventIssue->ReconstitutionIssue Yes End Signal Improved AdditiveIssue->End OrganicSolventIssue->End ReconstitutionIssue->End

Caption: Troubleshooting workflow for low this compound signal.

  • Step 1: Verify Mass Spectrometer Performance:

    • Question: Is the mass spectrometer functioning correctly?

    • Action: Infuse a standard solution of DOC-d8 directly into the mass spectrometer to confirm that the instrument is tuned correctly and that there is a stable signal. If no signal is observed, check the instrument parameters, detector, and ion source.[7]

  • Step 2: Evaluate Liquid Chromatography Conditions:

    • Question: Are the LC conditions optimal for DOC-d8?

    • Action:

      • Mobile Phase Composition: Ensure the mobile phase is correctly prepared and degassed. Air bubbles can cause pump fluctuations and signal loss.[4]

      • Gradient: If using a gradient, ensure that the initial conditions are suitable for retaining and focusing DOC-d8 on the column.

      • Column Health: A contaminated or old column can lead to poor peak shape and reduced signal. Flush the column or replace it if necessary.

  • Step 3: Assess Sample Preparation:

    • Question: Is the sample preparation method efficient for DOC-d8?

    • Action:

      • Extraction Recovery: Evaluate the recovery of DOC-d8 from your sample matrix. Inefficient extraction will lead to low signal.

      • Matrix Effects: Co-eluting matrix components can suppress the ionization of DOC-d8. Assess matrix effects by post-column infusion experiments.[6] If ion suppression is significant, improve the sample clean-up or modify the chromatography to separate DOC-d8 from the interfering components.

  • Step 4: Optimize Solvent Choice:

    • Question: Is the solvent system optimized for DOC-d8 signal intensity?

    • Action:

      • Mobile Phase Additive: If using formic acid, consider switching to ammonium fluoride. Studies have shown a significant signal enhancement for 3-keto-Δ4 steroids with ammonium fluoride.[6][8]

      • Organic Solvent: While acetonitrile is generally a good choice, if the signal is still low, consider trying methanol. Methanol has different selectivity and may provide better separation from interfering compounds in your specific matrix.[5]

      • Reconstitution Solvent: Ensure your dried extract is fully redissolved. The composition should be weak enough to allow for good chromatography but strong enough to ensure solubility. Experiment with different ratios of your mobile phase components.[10]

Problem 2: Poor Peak Shape for this compound

  • Question: Why is the peak shape for DOC-d8 broad, tailing, or splitting?

  • Troubleshooting Steps:

    • Reconstitution Solvent Mismatch: This is a common cause of peak distortion. If the reconstitution solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause the analyte to move through the column before it has a chance to properly interact with the stationary phase.

      • Solution: Reconstitute the sample in a solvent that is the same or weaker than the initial mobile phase.

    • Column Overload: Injecting too much analyte can lead to broad, fronting peaks.

      • Solution: Dilute your sample and reinject.

    • Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing.

      • Solution: Use a guard column and/or implement a more rigorous sample clean-up. Wash the column or replace it if necessary.

    • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can affect peak shape. While DOC-d8 is not strongly ionizable, additives can influence its interaction with the stationary phase.

      • Solution: Ensure the pH of your mobile phase is consistent.

Data Presentation

Table 1: Impact of Mobile Phase Additive on Steroid Signal Intensity

This table summarizes the reported increase in peak area for different classes of steroids when using post-column infusion of ammonium fluoride compared to formic acid in the mobile phase. Deoxycorticosterone is a 3-keto-Δ4 steroid.

Steroid ClassAverage Peak Area Increase (%)Reference
3βOH-Δ5 steroids122 - 140[6][8]
3-keto-Δ4 steroids477 - 1274[6][8]

Experimental Protocols

Protocol 1: Analysis of this compound using LC-MS/MS with Ammonium Fluoride Post-Column Infusion

This protocol is adapted from a method for multi-steroid profiling and is optimized for high sensitivity of 3-keto-Δ4 steroids like DOC-d8.[1][8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum, add an appropriate amount of DOC-d8 internal standard solution.

    • Add 1 mL of tert-butyl methyl ether (TBME).

    • Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters Acquity UPLC

    • Column: Phenomenex Luna Omega C18 (1.6 µm, 100 Å, 2.1 x 50 mm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol

    • Gradient: A suitable gradient to separate DOC-d8 from other analytes (e.g., 5-minute gradient).

    • Flow Rate: 0.4 mL/min

    • Post-Column Infusion: Infuse a 6 mmol/L solution of ammonium fluoride in methanol at a flow rate of 5 µL/min using a T-junction between the column and the mass spectrometer.

    • MS System: Waters Xevo TQ-XS Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: Monitor the appropriate precursor and product ions for DOC-d8.

Protocol 2: General Troubleshooting for Deuterated Internal Standards

This workflow outlines a general approach to diagnosing issues with deuterated internal standards.

Start Inconsistent DOC-d8 Response CheckPurity Verify Chemical and Isotopic Purity Start->CheckPurity CheckCoelution Confirm Co-elution with Analyte Start->CheckCoelution CheckMatrixEffects Evaluate for Differential Matrix Effects Start->CheckMatrixEffects PurityIssue Impurity Detected? CheckPurity->PurityIssue CoelutionIssue Chromatographic Shift? CheckCoelution->CoelutionIssue MatrixIssue Ion Suppression/ Enhancement? CheckMatrixEffects->MatrixIssue NewStandard Use Higher Purity Standard PurityIssue->NewStandard Yes ModifyLC Adjust Gradient or Column Chemistry CoelutionIssue->ModifyLC Yes ImproveCleanup Enhance Sample Cleanup MatrixIssue->ImproveCleanup Yes End Consistent Response NewStandard->End ModifyLC->End ImproveCleanup->End

Caption: General troubleshooting for deuterated internal standards.

References

Ensuring complete recovery of Deoxycorticosterone-d8 during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the complete recovery of Deoxycorticosterone-d8 during sample extraction. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor or inconsistent recovery of this compound?

A1: The primary causes for poor recovery of deuterated internal standards like this compound can be categorized into two main areas:

  • Extraction Inefficiency: The chosen extraction method may not be optimal for this compound in your specific sample matrix. This can be due to factors such as incorrect solvent polarity, improper pH of the aqueous phase, insufficient mixing, or issues with the solid-phase extraction (SPE) sorbent.[1][2]

  • Matrix Effects: Components within the sample matrix (e.g., lipids, proteins, salts) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2] This can be misinterpreted as poor recovery.

Q2: How can I determine if my low recovery is due to extraction inefficiency or matrix effects?

A2: A post-extraction spike experiment is a reliable method to differentiate between these two issues.[2] This involves preparing three sets of samples:

  • Pre-extraction Spike: The sample matrix is spiked with this compound before the extraction process.

  • Post-extraction Spike: A blank sample matrix is extracted first, and the resulting extract is then spiked with this compound.

  • Neat Standard: A standard solution of this compound is prepared in a clean solvent at the same concentration as the spiked samples.

By comparing the analytical response of these three samples, you can diagnose the problem as outlined in the table below.

ScenarioPre-Spike RecoveryPost-Spike RecoveryLikely Cause
1LowHighExtraction Inefficiency
2HighLowMatrix Effect (Ion Suppression)
3LowLowBoth Extraction Inefficiency and Matrix Effects

Q3: My this compound recovery is inconsistent across a batch of samples. What could be the cause?

A3: Inconsistent recovery is often due to variability in the sample preparation process.[2] Ensure that all samples are treated identically, including vortexing times, solvent volumes, and evaporation steps. Automation of the extraction process can help minimize this variability. Inconsistent flow rates during solid-phase extraction can also lead to variable recovery.[1]

Q4: Can the stability of this compound affect its recovery?

A4: Yes, the stability of the internal standard is crucial. This compound is generally stable, but improper storage can lead to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from light and moisture.[3] Additionally, prolonged exposure to harsh pH or high temperatures during sample processing should be avoided.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting low recovery of this compound for the two most common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Troubleshooting
ProblemPotential CauseRecommended Solution
Low Recovery Inappropriate Solvent Polarity: The extraction solvent is not effectively partitioning the this compound from the aqueous sample.Test solvents with different polarities. For corticosteroids, common LLE solvents include diethyl ether, ethyl acetate, and dichloromethane.[4]
Incorrect pH: The pH of the aqueous sample may be keeping the this compound in an ionized state, reducing its solubility in the organic solvent.Adjust the sample pH to ensure the analyte is in a neutral form.
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases leads to incomplete extraction.Ensure thorough and consistent mixing for a sufficient duration. Vortexing for at least 2 minutes is a common practice.[4]
Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and make phase separation difficult.Centrifuge the sample to break the emulsion. Supported Liquid Extraction (SLE) is an alternative that avoids emulsion formation.
Solid-Phase Extraction (SPE) Troubleshooting
ProblemPotential CauseRecommended Solution
Low Recovery Inappropriate Sorbent: The SPE sorbent chemistry is not suitable for retaining this compound.For steroids, C18 (reversed-phase) is a commonly used sorbent.[4] Ensure the chosen sorbent is appropriate for the analyte's properties.
Breakthrough during Loading: The analyte passes through the sorbent without being retained. This can be caused by too high a flow rate or a sample solvent that is too strong.Decrease the sample loading flow rate. Ensure the sample is in a weak solvent that promotes binding to the sorbent.[1]
Loss during Washing: The wash solvent is too strong and is eluting the this compound along with interferences.Use a weaker wash solvent. The wash step should be strong enough to remove interferences but not elute the analyte.[1][2]
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Use a stronger elution solvent or increase the elution volume. A slower elution flow rate can also improve recovery.[1][2]

Quantitative Data Summary

The following table summarizes typical recovery rates for corticosteroids using different extraction methods. Note that the optimal method and resulting recovery can be matrix-dependent.

Extraction MethodAnalyteMatrixReported Recovery (%)
Liquid-Liquid Extraction (LLE)11-Dehydrocorticosterone & CorticosteronePlasma~90%
Supported Liquid Extraction (SLE)Panel of 12 Steroids (including 11-deoxycorticosterone)Plasma73.5 - 111.9%
Solid-Phase Extraction (SPE)Panel of 11 SteroidsSerum42 - 95%
Solid-Phase Extraction (SPE)Equilenin & ProgesteroneUrine~85%[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general procedure for the extraction of corticosteroids from plasma and can be adapted for this compound.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Diethyl ether or Ethyl acetate (HPLC grade)

  • Dry ice/ethanol bath (optional)

  • Centrifuge

  • Evaporation system (e.g., SpeedVac or nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette a known volume of plasma (e.g., 500 µL) into a glass test tube.

  • Spike the plasma with the this compound internal standard solution and vortex briefly.

  • Add the extraction solvent (e.g., diethyl ether) at a 5:1 ratio (v/v) to the plasma.[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.[4]

  • Allow the phases to separate by letting the tube stand for 5 minutes or by centrifuging at a low speed.[4]

  • To achieve a clean separation, the aqueous (bottom) layer can be frozen in a dry ice/ethanol bath, allowing the organic layer to be decanted.

  • Transfer the organic (top) layer to a clean tube.

  • Repeat the extraction (steps 3-7) on the remaining aqueous layer and combine the organic extracts to maximize recovery.[4]

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general workflow for SPE of corticosteroids.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pre-treat Sample: Spike a known volume of plasma with the this compound internal standard. Dilute the plasma with water or an appropriate buffer to reduce viscosity and potential protein binding.

  • Condition Cartridge: Condition the C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge.[4] Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate.

  • Wash Cartridge: Wash the cartridge with 5-10 mL of a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences.[4]

  • Dry Cartridge: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining water.

  • Elute Analyte: Elute the this compound with an appropriate volume (e.g., 2 mL) of a strong organic solvent like methanol or acetonitrile.[4]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the extract in the mobile phase for analysis.

Visualizations

G cluster_workflow Sample Extraction Workflow Sample Sample Collection (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for this compound extraction.

G cluster_troubleshooting Troubleshooting Low Recovery Start Low Recovery of This compound Observed PostSpike Perform Post-Extraction Spike Experiment Start->PostSpike ExtractionIssue Extraction Inefficiency PostSpike->ExtractionIssue Low Pre-Spike, High Post-Spike MatrixIssue Matrix Effects PostSpike->MatrixIssue High Pre-Spike, Low Post-Spike BothIssues Both Issues PostSpike->BothIssues Low Pre-Spike, Low Post-Spike OptimizeExtraction Optimize Extraction Protocol: - Solvent Choice - pH - Mixing/Flow Rate ExtractionIssue->OptimizeExtraction ImproveCleanup Improve Sample Cleanup: - Alternative SPE - Dilution MatrixIssue->ImproveCleanup AddressBoth Optimize Extraction First, Then Address Matrix Effects BothIssues->AddressBoth

Caption: Logical workflow for troubleshooting low recovery issues.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Deoxycorticosterone Analysis Using Deoxycorticosterone-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of deoxycorticosterone, the validation of the analytical method is paramount to ensure data accuracy and reliability. This guide provides a comparative overview of key performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing Deoxycorticosterone-d8 as an internal standard. Detailed experimental protocols and a visual representation of the analytical workflow are included to support methodological evaluation and implementation.

Comparative Performance of LC-MS/MS Methods

The selection of an appropriate LC-MS/MS method is critical for achieving the desired sensitivity and accuracy. The following tables summarize the quantitative performance of different published methods for the analysis of deoxycorticosterone.

Table 1: Mass Spectrometry Parameters for Deoxycorticosterone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
Deoxycorticosterone331.297.026[1]
Deoxycorticosterone331.2107.026[1]
This compoundNot SpecifiedNot SpecifiedNot Specified[1]

Note: Detailed parameters for this compound were not explicitly provided in the referenced literature but would be optimized to be similar to the unlabeled analyte.

Table 2: Calibration and Sensitivity of Deoxycorticosterone LC-MS/MS Methods

Method ReferenceCalibration Range (nmol/L)Lower Limit of Quantification (LLOQ) (nmol/L)
Taylor et al.0.30 - 30.00.30

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of a successful validation. Below is a generalized yet detailed methodology for the LC-MS/MS analysis of deoxycorticosterone using this compound as an internal standard, based on common practices in the field.[2]

Sample Preparation
  • Thawing: Allow human plasma samples to thaw on ice.[2]

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each plasma sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Precipitate proteins by adding acetonitrile (containing the deuterated internal standards for each compound) to the samples. Vortex mix for 5 minutes.[1]

  • Liquid-Liquid Extraction:

    • To the supernatant, add deionized water and methyl tert-butyl ether (MTBE).[3]

    • Vortex mix thoroughly to ensure efficient extraction of the analytes into the organic layer.

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.[1]

  • Reconstitution: Reconstitute the dried extract in a solution of water and acetonitrile (e.g., 75:25, v:v), making it ready for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm particle size).[1]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of deionized water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).[1]

    • Gradient: A typical gradient would involve a gradual increase in the percentage of Solvent B to elute the analytes.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).[1]

  • Mass Spectrometric Detection:

    • Ionization: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.[1]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for deoxycorticosterone and this compound.[1]

Experimental Workflow

The following diagram illustrates the key stages of a typical LC-MS/MS method validation workflow for deoxycorticosterone analysis.

LC-MS/MS Method Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Validation Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Extraction Liquid-Liquid Extraction (MTBE) Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: LC-MS/MS workflow for Deoxycorticosterone analysis.

Conclusion

The validation of an LC-MS/MS method for deoxycorticosterone using this compound as an internal standard is a critical process that ensures the generation of high-quality, reliable data for research and clinical applications. The methods presented in this guide demonstrate robust performance characteristics. By following detailed experimental protocols and understanding the key validation parameters, researchers can confidently implement and adapt these methods for their specific needs. The use of a stable isotope-labeled internal standard like this compound is a best practice that corrects for variability during sample preparation and analysis, leading to improved precision and accuracy.[2]

References

A Comparative Guide to Deoxycorticosterone-d8 and 13C-labeled Deoxycorticosterone as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of deoxycorticosterone (DOC), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Deoxycorticosterone-d8 (DOC-d8) and 13C-labeled deoxycorticosterone. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices where issues such as matrix effects and chromatographic shifts can compromise data integrity.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, primarily because they share near-identical physicochemical properties with the analyte of interest. This allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. While both this compound and 13C-labeled deoxycorticosterone serve this purpose, their inherent isotopic properties can lead to performance differences.

13C-labeled deoxycorticosterone is generally considered the superior choice for the highest levels of accuracy and precision. This is attributed to its identical chromatographic behavior to the unlabeled analyte, which minimizes the risk of differential matrix effects.

This compound is a more commonly used and cost-effective alternative. However, it is prone to a phenomenon known as the "isotope effect," which can cause it to elute slightly earlier than the native analyte during liquid chromatography. This potential for chromatographic separation can lead to inaccurate quantification if the analyte and internal standard experience different degrees of ion suppression or enhancement in the mass spectrometer source.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of this compound versus 13C-labeled deoxycorticosterone as internal standards. The data is compiled from established principles of isotope dilution mass spectrometry and findings from studies on analogous steroid compounds.

Table 1: Physicochemical and Chromatographic Properties

PropertyThis compound13C-labeled DeoxycorticosteroneRationale and Implications
Chromatographic Co-elution May elute slightly earlier than unlabeled DOC.[1][2]Expected to co-elute perfectly with unlabeled DOC.[3]Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak.[4]
Isotopic Stability High, but a theoretical potential for deuterium-hydrogen exchange exists, particularly at labile positions or under certain pH conditions.[4]Very high; 13C atoms are integrated into the carbon backbone and are not susceptible to exchange.Label stability is essential for maintaining a constant concentration of the internal standard throughout the analytical process.
Matrix Effect Compensation Generally good, but can be compromised by chromatographic separation from the analyte.[5]Excellent, due to identical elution profiles and ionization characteristics.[6]Incomplete compensation for matrix effects is a significant source of analytical variability and inaccuracy.
Cost and Availability Generally less expensive and more widely available.Typically more expensive and may have more limited commercial availability, though it is commercially available.[7][8][9][10]The choice may be influenced by budgetary constraints and project requirements.

Table 2: Analytical Performance Characteristics

Performance MetricThis compound13C-labeled DeoxycorticosteroneJustification
Accuracy Can be high, but at risk of bias due to differential matrix effects if chromatographic separation occurs.[11]Expected to provide the highest level of accuracy.[6]Inaccurate quantification can lead to erroneous conclusions in research and clinical studies.
Precision Good, but may be impacted by variability in matrix effects across different samples.Excellent, as it effectively normalizes for variations in sample preparation and instrument response.High precision is crucial for detecting small but significant changes in analyte concentration.
Robustness Method robustness may be compromised by the need for stringent chromatographic control to minimize separation.Methods are generally more robust and transferable between different LC systems and matrices.A robust method is reliable and produces consistent results over time and across different experimental conditions.

Experimental Protocols

A robust and validated method for the quantification of deoxycorticosterone in biological matrices is essential. Below is a representative experimental protocol for the analysis of deoxycorticosterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for use with either this compound or 13C-labeled deoxycorticosterone as the internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 250 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the internal standard working solution (either DOC-d8 or 13C-labeled DOC in methanol).

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix vigorously for 5 minutes to ensure thorough extraction of the steroids into the organic layer.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Elution: A typical gradient would start at 50% B, increasing to 95% B over several minutes to elute the steroids, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other endogenous steroids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Deoxycorticosterone: Q1: m/z 331.2 -> Q3: m/z 109.1

      • This compound: Q1: m/z 339.2 -> Q3: m/z 113.1 (example, will depend on labeling pattern)

      • 13C-labeled Deoxycorticosterone (e.g., 13C3): Q1: m/z 334.2 -> Q3: m/z 112.1 (example, will depend on labeling pattern)

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for each analyte and internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for the analyte (DOC) and the internal standard (DOC-d8 or 13C-labeled DOC).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of deoxycorticosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Plasma Sample (250 µL) Add_IS Add Internal Standard (DOC-d8 or 13C-DOC) Sample->Add_IS Extraction Liquid-Liquid Extraction (MTBE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Peak_Ratio Calculate Analyte/IS Peak Area Ratio Data_Processing->Peak_Ratio Calibration_Curve Construct Calibration Curve Peak_Ratio->Calibration_Curve Final_Concentration Determine Final Concentration Calibration_Curve->Final_Concentration

Caption: Experimental workflow for deoxycorticosterone quantification.

Conclusion

Both this compound and 13C-labeled deoxycorticosterone are valuable tools for the accurate quantification of deoxycorticosterone. However, based on the fundamental principles of isotope dilution mass spectrometry and evidence from comparative studies of other steroids, 13C-labeled deoxycorticosterone is the superior choice for achieving the highest levels of accuracy and precision. Its key advantages include:

  • Identical Chromatographic Behavior: Minimizing the risk of differential matrix effects.

  • Enhanced Isotopic Stability: Reducing the potential for label exchange or loss.

While this compound can provide reliable results, particularly when chromatographic conditions are carefully optimized, researchers aiming for the most robust and accurate quantitative data should consider the use of 13C-labeled deoxycorticosterone. The higher cost and potentially more limited availability of 13C-labeled standards are important considerations, but for critical applications in clinical diagnostics, forensic analysis, and drug development, the investment in a more reliable internal standard is often justified.

References

A Comparative Guide to Deuterated Steroid Standards: Deoxycorticosterone-d8 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of steroid analysis, particularly when employing the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. Among the various types of internal standards, deuterated steroids have proven to be the superior choice due to their chemical and physical similarities to the analytes of interest. This guide provides an objective comparison of Deoxycorticosterone-d8 with other commonly used deuterated steroid standards, namely Testosterone-d3 and Cortisol-d4, supported by a summary of experimental data from various studies.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled versions of the analyte where several hydrogen atoms are replaced by deuterium atoms. This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring they exhibit nearly identical behavior to the endogenous analyte during sample preparation and chromatographic separation. This co-elution is crucial for compensating for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more robust and reproducible quantitative results. The choice of a suitable deuterated internal standard can significantly impact the accuracy of LC-MS/MS assays for steroids.

Quantitative Performance Data

The following table summarizes key performance metrics for this compound and other selected deuterated steroid standards, compiled from various LC-MS/MS-based steroid panel analyses. It is important to note that these values are dependent on the specific experimental conditions, including the sample matrix, LC-MS/MS instrumentation, and sample preparation method.

Deuterated Internal StandardAnalyteLower Limit of Quantification (LLOQ) (nmol/L)Recovery (%)Matrix Effect (%)
This compound 11-Deoxycorticosterone0.30[1]Data Not AvailableData Not Available
Testosterone-d3 Testosterone0.17[1]~40 (in serum extracts)[1]Not explicitly quantified, but IS peak areas in serum were ~30-40% of those in neat solutions, suggesting matrix effects are compensated for[1]
Cortisol-d4 Cortisol3.45[1]>89 (for a panel of urinary steroids)[2]Not explicitly quantified, but no ion suppression was noted following extensive sample clean-up[1]

Note: The data presented is compiled from multiple sources and direct head-to-head comparative studies under identical conditions are limited. The performance of an internal standard is highly method- and matrix-dependent.

Experimental Protocols

A robust and reliable LC-MS/MS method for steroid analysis is fundamental for obtaining high-quality data. Below is a representative experimental protocol for the analysis of a steroid panel in human serum using deuterated internal standards.

Sample Preparation: Supported Liquid Extraction (SLE)
  • Aliquoting: Aliquot 250 µL of serum, calibrators, and quality control samples into a 96-well plate.

  • Internal Standard Spiking: Add a working solution of the deuterated internal standard cocktail (including this compound, Testosterone-d3, Cortisol-d4, etc.) to each well.

  • Protein Precipitation: Add 750 µL of acetonitrile to each well, vortex for 1 minute to precipitate proteins, and centrifuge.

  • Loading onto SLE Plate: Transfer the supernatant to a 96-well SLE plate and allow the sample to absorb into the sorbent.

  • Elution: Elute the analytes and internal standards with an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a solution suitable for LC-MS/MS analysis (e.g., 50:50 methanol/water).

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for steroid separation.

  • Mobile Phases: Typically a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

Visualizing the Workflow and Principles

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample is Add Deuterated Internal Standards (e.g., this compound) serum->is ppt Protein Precipitation (Acetonitrile) is->ppt sle Supported Liquid Extraction (SLE) ppt->sle evap Evaporation sle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (With Matrix Effect) cluster_explanation Principle analyte_ideal Analyte Signal ratio_ideal Analyte/IS Ratio (Accurate) analyte_ideal->ratio_ideal is_ideal Internal Standard Signal is_ideal->ratio_ideal analyte_real Analyte Signal (Suppressed) ratio_real Analyte/IS Ratio (Corrected & Accurate) analyte_real->ratio_real is_real Internal Standard Signal (Suppressed) is_real->ratio_real exp The deuterated internal standard experiences the same ion suppression as the analyte, allowing for accurate quantification based on the consistent peak area ratio.

References

Performance of Deoxycorticosterone-d8 in different biological matrices (plasma, urine, saliva).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of the performance of Deoxycorticosterone-d8 as an internal standard in the quantification of deoxycorticosterone (DOC) in various biological matrices—plasma, urine, and saliva—using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is supported by experimental data and detailed methodologies compiled from recent scientific literature.

This compound, a deuterated analog of the endogenous steroid hormone deoxycorticosterone, is frequently employed as an internal standard to compensate for variations in sample preparation and instrument response. Its utility across different biological fluids is crucial for a wide range of clinical and research applications, from endocrinology to pharmacology.

Performance Comparison in Biological Matrices

The performance of this compound is evaluated based on key validation parameters of the LC-MS/MS methods in which it is used. These parameters include linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ). The following tables summarize the performance of analytical methods utilizing deuterated internal standards for the analysis of deoxycorticosterone and other steroids in plasma, urine, and saliva. While a direct head-to-head comparison of this compound across all three matrices from a single study is not available in the literature, the compiled data from various studies provide a comprehensive overview of its expected performance.

Plasma/Serum
Performance MetricReported Value(s)Reference
Linearity (r²) >0.99[1]
Intra-day Precision (%CV) <15%[2]
Inter-day Precision (%CV) <15%[2]
Accuracy/Bias (%) -10.1 to 5.8%[2]
Recovery (%) 73.5 - 111.9%[2]
LLOQ (ng/mL) 0.025 - 0.500[2]
Urine
Performance MetricReported Value(s)Reference
Linearity (r²) >0.99[3]
Intra-day Precision (%CV) <10.1%[3]
Inter-day Precision (%CV) <10.1%[3]
Accuracy/Recovery (%) 98.2 - 115.0%[3]
LLOQ (ng/mL) ~0.05[4]
Saliva
Performance MetricReported Value(s)Reference
Linearity (r²) ≥ 0.99[5]
Intra-day Precision (%CV) < 5%[5]
Inter-day Precision (%CV) < 5%[5]
Recovery (%) Not explicitly stated for DOC-d8, but method recovery determined by spiking at LQC and MQC concentrations.[5]
LLOQ (ng/mL) 0.125 (for 11-deoxycortisol)[5]

Comparison with Alternative Internal Standards

This compound is a preferred internal standard due to its close structural similarity and co-eluting properties with the native analyte. However, other deuterated or isotopically labeled steroids are also used. The choice of internal standard can influence method performance.

Internal StandardAnalyte(s)Rationale/CommentsReference
This compound Deoxycorticosterone, other steroidsStable isotope-labeled, co-elutes with the analyte, compensates for matrix effects.[6][7]
Cortisol-d4 Cortisol, Cortisone, other corticosteroidsCommonly used for a panel of corticosteroids. May not be ideal for DOC if chromatographic separation is insufficient.[8]
Testosterone-d3 Testosterone, AndrostenedioneSpecific for androgens, but may be used in broader steroid panels.[9]
Progesterone-d9 Progesterone, 17-hydroxyprogesteroneSuitable for progestins and their metabolites.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of steroids in plasma and saliva using LC-MS/MS with a deuterated internal standard.

Plasma Sample Preparation (Supported Liquid Extraction - SLE)
  • Sample Thawing: Thaw human plasma samples on ice.

  • Internal Standard Spiking: Add a working solution of this compound (and other internal standards if applicable) in methanol to each plasma sample.

  • Dilution: Dilute the samples with water containing 0.1% formic acid.

  • Extraction: Perform automated supported liquid extraction (SLE) using a 96-well plate format. Use a mixture of dichloromethane and isopropanol as the extraction solvent.

  • Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a methanol/water solution suitable for LC-MS/MS injection.[2][6]

Saliva Sample Preparation (Liquid-Liquid Extraction - LLE)
  • Sample Collection: Collect saliva samples, preferably by passive drool, and freeze until analysis.

  • Internal Standard Spiking: Add a working solution of the deuterated internal standard to each saliva sample.

  • Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the saliva, vortex thoroughly, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection.[5]

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium fluoride to enhance ionization.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both deoxycorticosterone and this compound.[6][10]

Visualizations

Steroidogenesis Pathway

The following diagram illustrates the simplified steroidogenesis pathway, highlighting the position of deoxycorticosterone.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone 17α-hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Simplified steroid biosynthesis pathway showing the central role of deoxycorticosterone.

Experimental Workflow for Steroid Analysis

This diagram outlines the general workflow for the analysis of steroids in biological samples using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma, Urine, Saliva) Spike Spike with This compound Sample->Spike Extraction Extraction (SLE or LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for steroid quantification by LC-MS/MS.

References

Inter-laboratory Comparison of Deoxycorticosterone Analysis Using Deoxycorticosterone-d8 as an Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of Deoxycorticosterone-d8 as an internal standard in the quantitative analysis of Deoxycorticosterone by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in achieving accurate and precise results in bioanalytical methods. This document summarizes key performance metrics from inter-laboratory comparison studies of related steroid hormones, outlines a typical experimental protocol, and illustrates the biological pathway of Deoxycorticosterone.

While direct inter-laboratory comparison data on the performance of this compound itself is limited in publicly available literature, the data presented herein for similar steroid hormones provides a strong indication of the expected performance and highlights the importance of standardized methodologies.

Data Presentation: Performance in Steroid Analysis

The following tables summarize typical intra- and inter-laboratory performance characteristics observed in multi-center studies of steroid hormone analysis using LC-MS/MS with deuterated internal standards. This data, primarily from studies on corticosterone and other related steroids, serves as a benchmark for what can be expected when using this compound for Deoxycorticosterone quantification.

Table 1: Summary of Intra-Laboratory Precision for Steroid Hormone Analysis using LC-MS/MS with Deuterated Internal Standards

AnalyteConcentration RangeIntra-Assay CV (%)Inter-Assay CV (%)
CorticosteroneLow - High3.3 - 7.7< 10
11-DeoxycortisolLow - High3.3 - 11.8< 15
CortisoneLow - High2.7 - 12.8< 10
TestosteroneLow - High1.4 - 11.4< 15

CV: Coefficient of Variation. Data is generalized from multiple sources.

Table 2: Summary of Inter-Laboratory Performance for Steroid Hormone Analysis using LC-MS/MS with Deuterated Internal Standards

AnalyteMedian Inter-Laboratory CV (%)Median Laboratory Bias (%)
Corticosterone10.0-5.6 to 12.3
11-Deoxycortisol10.7-14.6 to 12.4
Cortisone6.2-4.0 to 6.5
Testosterone< 15-10 to 15

CV: Coefficient of Variation. Bias is presented as the range of median laboratory bias versus the all-laboratory median.

These tables highlight that while intra-laboratory precision is often high, inter-laboratory agreement can be more variable. The use of a reliable internal standard like this compound is crucial for minimizing this variability. Studies have shown that the choice of internal standard can significantly impact the accuracy of results.[1][2]

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible results across different laboratories. Below is a typical methodology for the analysis of Deoxycorticosterone in human serum using this compound as an internal standard.

1. Sample Preparation

  • Aliquoting: 100 µL of serum samples, calibrators, and quality control samples are aliquoted into a 96-well plate.

  • Internal Standard Spiking: A known concentration of this compound in a suitable solvent is added to each well.

  • Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to each well to remove proteins.

  • Supported Liquid Extraction (SLE): The supernatant from the protein precipitation step is loaded onto an SLE plate. The analytes are then eluted with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system (e.g., 50:50 methanol/water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for steroid separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium fluoride to improve ionization.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Deoxycorticosterone.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the precursor and product ions of both Deoxycorticosterone and this compound.

Mandatory Visualization

Deoxycorticosterone Signaling Pathway

Deoxycorticosterone, a potent mineralocorticoid, exerts its physiological effects by binding to the mineralocorticoid receptor (MR).[3] This interaction initiates a signaling cascade that ultimately regulates gene expression, leading to changes in ion and water transport in epithelial tissues.

Deoxycorticosterone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus DOC Deoxycorticosterone MR Mineralocorticoid Receptor (MR) DOC->MR Binds to MR_HSP MR-HSP Complex HSP Heat Shock Proteins (HSP) MR_HSP->HSP Dissociation DOC_MR DOC-MR Complex DOC_MR_dimer DOC-MR Dimer DOC_MR->DOC_MR_dimer Dimerization & Nuclear Translocation MRE Mineralocorticoid Response Element (MRE) DOC_MR_dimer->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Ion_Transport Regulation of Ion & Water Transport Protein_Synthesis->Ion_Transport Leads to

Caption: Deoxycorticosterone signaling via the mineralocorticoid receptor.

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to assess the performance of an analytical method using this compound.

Interlab_Comparison_Workflow cluster_preparation Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Analysis & Reporting A Sample Selection & Pooling B Aliquoting & Blinding A->B C Distribution to Participating Labs B->C D Sample Analysis using Standardized Protocol (with this compound) C->D E Data Submission to Coordinating Center D->E F Statistical Analysis (Intra- & Inter-lab CV, Bias) E->F G Final Report Generation F->G

Caption: Workflow for an inter-laboratory comparison study.

References

A Comparative Guide: Deoxycorticosterone-d8 versus 21-Deoxycortisol-d8 as Internal Standards for Congenital Adrenal Hyperplasia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of steroid hormones is paramount in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards is a critical component of LC-MS/MS methodologies, ensuring precision and accuracy by compensating for variations during sample preparation and analysis.[2][3] This guide provides a detailed comparison of two commonly used deuterated internal standards, Deoxycorticosterone-d8 (DOC-d8) and 21-Deoxycortisol-d8 (21-DOF-d8), for CAH studies.

Introduction to CAH and the Role of Internal Standards

CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis. The most common form, 21-hydroxylase deficiency, accounts for over 90% of cases and leads to the accumulation of precursor steroids, most notably 17-hydroxyprogesterone (17-OHP).[4] Another significant steroid marker in 21-hydroxylase deficiency is 21-deoxycortisol (21-DOF), which is formed from the 11β-hydroxylation of accumulated 17-OHP.[5][6] Therefore, the precise measurement of these and other related steroids is essential for newborn screening, diagnosis, and therapeutic monitoring.

An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte's measurement.[2] Deuterated standards, such as DOC-d8 and 21-DOF-d8, are considered excellent choices as they co-elute with the target analytes and can correct for matrix effects and variability in sample processing.[3]

Physicochemical Properties

A fundamental aspect of selecting an internal standard is its structural similarity to the analyte. The closer the structure, the better it will mimic the analyte's behavior during analysis.

PropertyDeoxycorticosterone (DOC)21-Deoxycortisol (21-DOF)17-Hydroxyprogesterone (17-OHP)
Chemical Formula C21H30O3C21H30O4C21H30O3
Molar Mass 330.46 g/mol 346.46 g/mol 330.46 g/mol
Structure Steroid with a hydroxyl group at C21Steroid with hydroxyl groups at C11 and C17Steroid with a hydroxyl group at C17
Key Difference from 17-OHP Lacks a hydroxyl group at C17Possesses an additional hydroxyl group at C11-

21-Deoxycortisol is structurally more similar to cortisol and shares a closer biosynthetic relationship with 17-OHP in the context of 21-hydroxylase deficiency. This structural similarity can be advantageous for accurately tracking the analytical behavior of key CAH biomarkers.

Performance Comparison in Mass Spectrometry

Key Performance Metrics:

ParameterThis compound21-Deoxycortisol-d8Considerations for CAH Studies
Co-elution with Analytes May have different retention times compared to more polar steroids like 17-OHP and 21-DOF.Expected to have a closer retention time to 21-DOF and other hydroxylated steroids.Closer elution times are generally preferred to better compensate for matrix effects at the point of elution.
Correction for Matrix Effects Generally effective, but differences in polarity might lead to differential ion suppression/enhancement compared to key analytes.Potentially superior in compensating for matrix effects for 21-DOF and structurally similar steroids due to closer physicochemical properties.Matrix effects are a significant challenge in biological samples; an internal standard that experiences similar matrix effects as the analyte is crucial.
Specificity in Complex Panels Can be used in broader steroid panels.Ideal for methods specifically targeting 21-hydroxylase deficiency markers.In comprehensive steroid profiling for CAH, a suite of internal standards, each matched to a specific analyte or class of analytes, is often the best approach.[7]

Recent studies have highlighted the importance of 21-deoxycortisol as a highly specific marker for 21-hydroxylase deficiency, potentially superior to 17-OHP in certain contexts, especially in newborn screening to reduce false-positive rates.[6][8][9] Therefore, using 21-DOF-d8 as an internal standard for the quantification of 21-DOF offers the advantage of an isotopically matched standard, which is considered the gold standard for quantitative mass spectrometry.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of steroids in serum or plasma using LC-MS/MS, incorporating the use of a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum or plasma, add 10 µL of the internal standard solution (e.g., DOC-d8 or 21-DOF-d8 in methanol).

  • Vortex briefly to mix.

  • Add 1.5 mL of methyl-tert-butyl ether (MTBE) for extraction.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used. For instance, an Atlantis dC18 (3 µm) column.[7]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium fluoride or formic acid is common.[10][11]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for these steroids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[7]

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
17-Hydroxyprogesterone331.297.1
21-Deoxycortisol347.2311.1
Deoxycorticosterone331.2109.1
Cortisol363.2121.1
21-Deoxycortisol-d8355.2319.1
This compound339.2100.2

(Note: Exact m/z values may vary slightly depending on the instrument and adduct ion)

Visualizations

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase Deoxycorticosterone Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone 21-hydroxylase 17-OH-Progesterone 17-OH-Progesterone 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-hydroxylase Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione 17,20-lyase 21-Deoxycortisol 21-Deoxycortisol 17-OH-Progesterone->21-Deoxycortisol 11β-hydroxylase (shunt pathway in CAH) Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase Testosterone Testosterone Androstenedione->Testosterone experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum/Plasma Sample Serum/Plasma Sample Spike with Internal Standard\n(DOC-d8 or 21-DOF-d8) Spike with Internal Standard (DOC-d8 or 21-DOF-d8) Serum/Plasma Sample->Spike with Internal Standard\n(DOC-d8 or 21-DOF-d8) Liquid-Liquid Extraction (MTBE) Liquid-Liquid Extraction (MTBE) Spike with Internal Standard\n(DOC-d8 or 21-DOF-d8)->Liquid-Liquid Extraction (MTBE) Evaporation Evaporation Liquid-Liquid Extraction (MTBE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis Quantification of Steroids Quantification of Steroids Data Analysis->Quantification of Steroids logic_diagram cluster_doc This compound cluster_21dof 21-Deoxycortisol-d8 start Choice of Internal Standard for CAH Studies doc_pros Pros: - Commercially available - Suitable for broad steroid panels start->doc_pros doc_cons Cons: - Structural dissimilarity to 17-OHP and 21-DOF - Potential for different chromatographic behavior and matrix effects start->doc_cons dof_pros Pros: - Structural similarity to 21-DOF - Ideal for specific 21-hydroxylase deficiency assays - Better compensation for matrix effects for 21-DOF start->dof_pros dof_cons Cons: - May be less suitable for very broad steroid panels not focused on CAH start->dof_cons

References

Establishing Linearity and Limits of Quantification for Deoxycorticosterone using Deoxycorticosterone-d8

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of deoxycorticosterone (DOC) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard is critical for achieving accurate and reliable results. Deoxycorticosterone-d8 (DOC-d8), a stable isotope-labeled analog of the analyte, is a commonly employed internal standard. This guide provides a comprehensive overview of the experimental protocol for establishing the linearity and limits of quantification for DOC using DOC-d8 and compares its performance with other potential internal standards.

Experimental Protocol: Linearity and Limit of Quantification (LOQ) Determination

This protocol outlines the methodology for determining the analytical performance of an LC-MS/MS method for deoxycorticosterone quantification using this compound as an internal standard.

1. Materials and Reagents:

  • Deoxycorticosterone (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (steroid-free)

2. Stock and Working Solution Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of deoxycorticosterone and this compound in methanol.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks in methanol:acetonitrile (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the deoxycorticosterone intermediate stock solution into steroid-free human plasma to achieve a concentration range of, for example, 0.1 to 100 ng/mL.

  • Internal Standard Working Solution (ISWS): Prepare a working solution of this compound at a constant concentration (e.g., 10 ng/mL) in methanol:acetonitrile (50:50, v/v).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in steroid-free human plasma.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the ISWS.

  • Vortex mix for 10 seconds.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both deoxycorticosterone and this compound. For example:

      • Deoxycorticosterone: m/z 331.2 → 109.1

      • This compound: m/z 339.2 → 113.1

5. Data Analysis:

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis and determine the correlation coefficient (r²). A value of r² > 0.99 is generally considered acceptable.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. It is often determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and for which the precision (%CV) is ≤20% and accuracy is within 80-120%.

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics for the quantification of deoxycorticosterone using this compound as an internal standard, based on typical results reported in the literature for similar steroid assays.

ParameterDeoxycorticosterone with this compound IS
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Comparison with Alternative Internal Standards

While this compound is an excellent choice, other internal standards can be considered. The ideal internal standard should co-elute with the analyte and have similar ionization efficiency, but be mass-resolvable.

Internal StandardRationale for Use / Considerations
This compound Ideal Choice: Stable isotope-labeled analog. Co-elutes with the analyte and corrects for matrix effects and ionization variability most effectively. The mass difference of +8 amu provides a clear separation from the analyte's isotopic peaks.
Cortexolone (11-Deoxycortisol) Structural Analog: Similar chemical structure to deoxycorticosterone. However, it may have different chromatographic retention times and ionization efficiencies, which can lead to less accurate correction for matrix effects.
Progesterone-d9 Structurally Related Deuterated Standard: Can be a suitable alternative if DOC-d8 is unavailable. It is structurally similar and its high degree of deuteration provides a significant mass difference. However, chromatographic separation from DOC must be confirmed.
21-Deoxycortisol-d8 Another Deuterated Steroid: Can be used in multi-analyte panels. Its suitability depends on its chromatographic behavior relative to deoxycorticosterone and the absence of any isobaric interference.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) is Add this compound (IS) plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Tandem Mass Spectrometry (Detection) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Construct Calibration Curve ratio->curve results Determine Linearity & LOQ curve->results

Caption: Experimental workflow for determining linearity and LOQ.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2

Caption: Simplified mineralocorticoid synthesis pathway.

A Comparative Analysis of Deoxycorticosterone-d8 Isotopic Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comparative assessment of Deoxycorticosterone-d8 from three different commercial suppliers, offering a detailed experimental protocol for isotopic purity determination and presenting hypothetical performance data to aid in supplier selection.

This compound, a deuterated analog of the endogenous steroid hormone deoxycorticosterone, is widely utilized as an internal standard in mass spectrometry-based quantification of corticosteroids. The presence of unlabeled (d0) or partially labeled isotopic variants can introduce significant analytical bias. Therefore, rigorous evaluation of the isotopic purity of this critical reagent is paramount. This guide outlines a comprehensive methodology for this assessment and presents a comparative data summary.

Comparative Isotopic Purity

The isotopic purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The results, summarized in Table 1, indicate the relative abundance of the desired d8 species compared to undesired, less-deuterated isotopologues.

SupplierLot NumberIsotopic Purity (% d8)Relative Abundance of d0 (%)Relative Abundance of d1-d7 (%)
Supplier A A-12398.5%< 0.1%1.4%
Supplier B B-45699.2%< 0.05%0.75%
Supplier C C-78997.8%0.2%2.0%
Table 1: Hypothetical Isotopic Purity of this compound from Different Suppliers.

Experimental Protocol for Isotopic Purity Assessment

A robust and sensitive LC-MS/MS method was employed to determine the isotopic purity of this compound. This method is designed for high-throughput analysis and provides accurate quantification of the different deuterated species.

Sample Preparation

Samples of this compound from each supplier were prepared as follows:

  • Stock Solution Preparation: A 1 mg/mL stock solution of each this compound standard was prepared in methanol.

  • Working Solution Preparation: The stock solutions were further diluted with a 50:50 methanol/water mixture to a final concentration of 1 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A linear gradient from 30% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer was operated in MRM mode to monitor the transitions for this compound and its potential isotopologues (d0 to d7). The specific transitions are detailed in the instrument method.

    • Data Analysis: The isotopic purity was calculated by determining the peak area of the d8 isotopologue relative to the sum of the peak areas of all monitored isotopologues (d0-d8).

The following diagram illustrates the experimental workflow for assessing the isotopic purity of this compound.

G Experimental Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution in Methanol working Dilute to 1 µg/mL Working Solution stock->working injection Inject 5 µL onto C18 Column working->injection separation HPLC Separation (Gradient Elution) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection of d0-d8 Isotopologues ionization->detection integration Peak Area Integration for each Isotopologue detection->integration calculation Calculate Isotopic Purity (% d8) integration->calculation report report calculation->report Generate Comparison Report

Caption: Workflow for this compound Isotopic Purity Analysis.

Conclusion

The isotopic purity of deuterated internal standards is a non-negotiable aspect of robust and reliable quantitative bioanalysis. The presented LC-MS/MS methodology provides a straightforward and effective means of assessing the quality of this compound from various suppliers. Based on the hypothetical data, Supplier B demonstrates the highest isotopic purity. Researchers are encouraged to perform similar in-house evaluations to ensure the quality of their analytical standards and the integrity of their experimental results.

Safety Operating Guide

Safe Disposal of Deoxycorticosterone-d8: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Deoxycorticosterone-d8, ensuring compliance and minimizing risk.

This compound, a deuterated form of a steroid hormone, requires careful handling and disposal due to its potential biological activity. Adherence to established protocols is paramount to protect both laboratory personnel and the surrounding environment.

Disposal Procedures

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye contact, and inhalation.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection May be required if handling large quantities or if there is a risk of aerosolization. Consult your EHS department.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential.

  • Solid Waste:

    • Place any unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers into a clearly labeled, sealed container designated for chemical waste.

    • The container should be compatible with the chemical and properly labeled with the full chemical name ("this compound") and any relevant hazard warnings.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous chemical waste.

    • Collect the liquid waste in a sealed, leak-proof container that is appropriately labeled with the names and concentrations of all components.

    • Never dispose of solutions containing this compound down the drain.

Step 3: Decontamination

  • Decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound.

  • Use a suitable solvent (e.g., ethanol) and absorbent material to wipe down the affected areas.

  • Dispose of all cleaning materials as contaminated solid waste.

Step 4: Storage Pending Disposal

  • Store the sealed waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste by a licensed professional waste disposal service. Your institution's EHS department will typically manage this process.

  • Ensure all required paperwork is completed for the waste manifest.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: This compound for Disposal B Wear Appropriate PPE A->B C Is the waste solid or liquid? B->C D Solid Waste: - Unused powder - Contaminated items C->D Solid E Liquid Waste: - Solutions containing the compound C->E Liquid F Collect in a labeled, sealed container for solid chemical waste D->F G Collect in a labeled, sealed, leak-proof container for liquid chemical waste E->G H Decontaminate surfaces and equipment F->H G->H I Store waste in a designated, secure area H->I J Arrange for collection by a licensed waste disposal service I->J K End: Proper Disposal J->K

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific EHS protocols before handling and disposal.

Essential Safety and Logistics for Handling Deoxycorticosterone-d8

Author: BenchChem Technical Support Team. Date: December 2025

Deoxycorticosterone-d8, a deuterated form of the steroid hormone deoxycorticosterone, requires careful handling in a laboratory setting due to its potential health risks. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Health Hazard Information

Deoxycorticosterone and similar corticosteroids can pose significant health risks, including:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]

  • Systemic Effects: Chronic exposure can lead to hormonal changes, immunosuppression, hypertension, and other adverse effects.[3][4]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[5]

Quantitative Safety Data
CompoundOccupational Exposure Limit (OEL)Health Effects
Prednisone0.02 mg/m³ (TWA)Pituitary suppression, various chronic effects.[3]
Deoxycorticosterone acetateNo data availableMay cause adverse reproductive effects based on animal data.[5][6]

Note: The OEL for prednisone is provided as a reference and should be used as a conservative guideline for handling this compound in the absence of specific data.

Personal Protective Equipment (PPE)

A thorough hazard assessment of specific laboratory operations is necessary to determine the appropriate PPE.[7] The following are minimum requirements for handling this compound:

PPE CategoryEquipmentSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental exposure. Double-gloving may be necessary for higher-risk tasks. Gloves should be removed immediately after chemical contact, and hands should be washed.[8]
Eye and Face Protection Safety Glasses with Side Shields or GogglesSafety glasses are the minimum requirement. Goggles provide better protection against splashes.[8][9] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[9][10]
Body Protection Laboratory CoatShould be buttoned and worn at all times in the laboratory to protect clothing and skin from spills.[10]
Respiratory Protection Respirator (e.g., N95, half-mask)Required when working with volatile solutions or in poorly ventilated areas. The type of respirator depends on the toxicity and concentration of the chemical.[9]

Operational Plan: Step-by-Step Handling Protocol

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[4]

  • PPE: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Handle with care to avoid creating dust.

  • Transfer: Carefully transfer the weighed compound to the appropriate container.

  • Cleaning: Clean the weighing area and any contaminated utensils immediately after use.

Solution Preparation
  • Solvent Selection: Use the appropriate solvent as specified in the experimental protocol.

  • Dissolving: In a chemical fume hood, add the solvent to the vessel containing the weighed this compound.

  • Mixing: Cap the container and mix gently until the solid is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Experimental Use
  • Containment: Perform all procedures involving this compound solutions within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

  • Spill Management: Have a spill kit readily available. In case of a spill, follow the established laboratory spill cleanup procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to others.[11]

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[11][12]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled hazardous waste container.[13]
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a sealed bag and place in the designated hazardous waste container.[13]
Liquid Waste (solutions containing this compound) Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

Visual Workflows

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup a Don PPE b Work in Designated Area (Fume Hood) a->b c Weigh Compound b->c d Prepare Solution c->d e Conduct Experiment in Fume Hood d->e Use in Experiment f Decontaminate Work Area e->f Post-Experiment g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_final_disposal Final Disposal a Unused Compound e Designated Hazardous Waste Container a->e b Contaminated Labware b->e c Contaminated PPE c->e d Liquid Waste d->e f Follow Institutional and Local Regulations e->f

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxycorticosterone-d8
Reactant of Route 2
Deoxycorticosterone-d8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.